molecular formula C6H3ClN2O2S B1362577 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 24918-20-5

6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No.: B1362577
CAS No.: 24918-20-5
M. Wt: 202.62 g/mol
InChI Key: ORWPTZPSXDLGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H3ClN2O2S and its molecular weight is 202.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315237. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S/c7-4-3(5(10)11)9-1-2-12-6(9)8-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWPTZPSXDLGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317402
Record name 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24918-20-5
Record name 24918-20-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The imidazo[2,1-b]thiazole framework represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This fused heterocyclic system, integrating both imidazole and thiazole rings, offers a unique three-dimensional architecture that facilitates interactions with a wide array of biological targets. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The subject of this guide, 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid, is a key intermediate in the synthesis of novel therapeutic agents, making a thorough understanding of its physicochemical properties paramount for researchers in drug discovery and development. This document serves as a comprehensive technical resource, providing both established data and robust experimental protocols for the characterization of this important molecule.

Molecular Structure and Core Properties

This compound is a crystalline solid at room temperature.[4] Its fundamental properties are summarized in the table below. The presence of the carboxylic acid group, the chlorine atom, and the fused aromatic ring system dictates its chemical behavior and physical characteristics.

PropertyValueSource
Molecular Formula C₆H₃ClN₂O₂S[5][6]
Molecular Weight 202.62 g/mol [6]
CAS Number 24918-20-5[4][5][6]
Predicted LogP 2.55[4]
Predicted Density 1.91 g/cm³[4]

Synthesis and Chemical Reactivity

While specific literature on the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be proposed based on established heterocyclic chemistry principles. This multi-step synthesis leverages the reactivity of the imidazo[2,1-b]thiazole core.

Synthesis_Workflow A 2-Amino-4-chlorothiazole B 6-Chloroimidazo[2,1-b]thiazole A->B Reaction with α-halo ketone C 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde B->C Vilsmeier-Haack Formylation D This compound C->D Oxidation

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 6-Chloroimidazo[2,1-b]thiazole The initial step involves the condensation of 2-amino-4-chlorothiazole with an appropriate α-haloketone, a common method for constructing the imidazo[2,1-b]thiazole ring system.

Step 2: Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[7]

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 6-chloroimidazo[2,1-b]thiazole in a suitable solvent (e.g., 1,2-dichloroethane), add the Vilsmeier reagent (prepared by the slow addition of POCl₃ to DMF at 0 °C).

    • The reaction mixture is typically stirred at an elevated temperature until the starting material is consumed (monitored by TLC).

    • Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate solution) to precipitate the aldehyde product.

Step 3: Oxidation of the Aldehyde The final step is the oxidation of the aldehyde group to a carboxylic acid. Several mild and efficient methods are available for this transformation on heterocyclic systems.

  • Reagents: A suitable oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous basic solution, or sodium chlorite (NaClO₂).

  • Procedure (using KMnO₄):

    • Dissolve the 6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde in a suitable solvent mixture (e.g., acetone/water).

    • Add a solution of potassium permanganate dropwise at a controlled temperature.

    • After the reaction is complete, the excess permanganate is destroyed, and the manganese dioxide is filtered off.

    • The filtrate is then acidified to precipitate the carboxylic acid product, which can be purified by recrystallization.

Key Physicochemical Properties and Their Determination

A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for its development. The following sections outline the key properties of this compound and the recommended experimental protocols for their determination.

Solubility

The solubility of a compound in various media is a critical parameter that influences its absorption, distribution, and formulation.

Qualitative Solubility Testing: A preliminary assessment of solubility can be performed in various solvents to classify the compound.

  • Procedure:

    • Add a small amount (a few milligrams) of the compound to separate test tubes containing water, 5% aqueous NaOH, and 5% aqueous NaHCO₃.

    • Observe for dissolution. Solubility in NaOH and NaHCO₃ is indicative of an acidic functional group.

Quantitative Aqueous Solubility Determination: For a precise measurement of aqueous solubility, the shake-flask method is a standard approach.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of purified water in a sealed container.

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Solubility_Workflow cluster_0 Quantitative Solubility Determination A Excess solid in known volume of water B Agitate at constant temperature to equilibrium A->B C Filter the suspension B->C D Analyze filtrate concentration (UV-Vis or HPLC) C->D

Caption: Workflow for quantitative aqueous solubility determination.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group and is essential for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is the gold standard for pKa determination.

  • Procedure:

    • A precisely weighed amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol to ensure solubility).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

    • A titration curve (pH vs. volume of titrant added) is generated. The pKa is the pH at which half of the acid has been neutralized.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

  • Procedure:

    • A small amount of the finely powdered, dry compound is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting range.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of a compound.

  • TGA: Measures the change in mass of a sample as a function of temperature. This can reveal decomposition temperatures and the presence of solvates.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, phase transitions, and decomposition.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[2,1-b]thiazole ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • O-H stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group.

  • C=O stretch: A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.

  • C-Cl stretch: A band in the fingerprint region (typically below 800 cm⁻¹) may be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak: A prominent molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (202.62 g/mol ) is expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.

  • Fragmentation: Common fragmentation pathways for such heterocyclic systems may involve the loss of small molecules like CO₂, HCl, or cleavage of the ring system.

Stability and Storage

Given the presence of a carboxylic acid group, this compound should be stored in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents. It is advisable to store it in a tightly sealed container to protect it from moisture. Long-term stability studies under various conditions (temperature, humidity, light) are recommended to establish its shelf-life and appropriate storage conditions for pharmaceutical applications.

References

Spectroscopic Characterization of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages data from structurally analogous compounds and established principles of spectroscopic interpretation to present a predictive analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds. We will delve into the theoretical ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, offering insights into the experimental considerations and the structural basis for the predicted spectral features.

Introduction: The Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a significant bicyclic heterocyclic system that has garnered substantial interest in medicinal chemistry. This scaffold is present in a variety of compounds exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties.[1][2] The compound of interest, this compound, with the chemical formula C₆H₃ClN₂O₂S and a molecular weight of 202.62 g/mol , represents a key intermediate for the synthesis of potentially bioactive molecules. Accurate spectroscopic characterization is paramount for confirming its chemical identity and purity, which are critical for its application in further research and development.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the two protons on the imidazo[2,1-b]thiazole ring system and the acidic proton of the carboxylic acid group.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 14.0Singlet (broad)1H-COOH
~8.0 - 8.5Doublet1HH-2
~7.5 - 8.0Doublet1HH-3
Rationale and Interpretation

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 13.0 - 14.0 ppm). This is a characteristic feature of carboxylic acid protons, which are highly deshielded and often participate in hydrogen bonding.[3]

The two protons on the thiazole moiety of the imidazo[2,1-b]thiazole ring, H-2 and H-3, are anticipated to appear as doublets in the aromatic region of the spectrum. Their specific chemical shifts are influenced by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, as well as the chlorine and carboxylic acid substituents on the imidazole portion of the ring system. Based on data from similar imidazo[2,1-b]thiazole derivatives, these protons are expected to resonate between δ 7.5 and 8.5 ppm.[4][5] The coupling between these two adjacent protons would result in a doublet splitting pattern for each signal.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
~160 - 165C=O (Carboxylic Acid)
~145 - 150C-7a
~130 - 135C-6
~120 - 125C-5
~115 - 120C-2
~110 - 115C-3
Rationale and Interpretation

The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of δ 160-165 ppm.[3] The quaternary carbons of the imidazo[2,1-b]thiazole ring (C-7a, C-6, and C-5) will also exhibit downfield shifts due to their involvement in the aromatic system and the influence of the heteroatoms and substituents. The carbon atom bearing the chlorine atom (C-6) and the carbon atom of the carboxylic acid (C-5) are expected to be significantly deshielded. The carbons of the thiazole ring (C-2 and C-3) are predicted to appear at relatively upfield positions within the aromatic region. These predictions are based on the analysis of ¹³C NMR data for various imidazo[2,1-b]thiazole derivatives found in the literature.[6][7]

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.

Predicted MS Data
m/zInterpretation
202/204[M]⁺∙ Molecular ion peak (with isotopic pattern for Cl)
185/187[M-OH]⁺
157/159[M-COOH]⁺
122[M-COOH-Cl]⁺
Rationale and Interpretation

The molecular ion peak ([M]⁺∙) is expected at m/z 202, with a characteristic M+2 peak at m/z 204 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH), leading to a fragment at m/z 185/187. Another expected fragmentation is the loss of the entire carboxylic acid group (-COOH) via decarboxylation, resulting in a fragment at m/z 157/159. Subsequent loss of a chlorine atom from this fragment would yield an ion at m/z 122. The fragmentation patterns of similar heterocyclic systems often involve the cleavage of the bonds adjacent to the heteroatoms.[8][9]

Visualization of the Predicted Fragmentation Pathway

G M [M]⁺∙ m/z 202/204 F1 [M-OH]⁺ m/z 185/187 M->F1 -OH F2 [M-COOH]⁺ m/z 157/159 M->F2 -COOH F3 [M-COOH-Cl]⁺ m/z 122 F2->F3 -Cl

Caption: Predicted major fragmentation pathway for this compound.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the aromatic heterocyclic ring system.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1680-1710StrongC=O stretch (Carboxylic acid)
1500-1600MediumC=C and C=N stretching (Aromatic ring)
1200-1300MediumC-O stretch (Carboxylic acid)
700-800MediumC-Cl stretch
Rationale and Interpretation

A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[10] The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak between 1680 and 1710 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.[10] The C=C and C=N stretching vibrations of the imidazo[2,1-b]thiazole ring system will likely appear in the 1500-1600 cm⁻¹ region. The C-O stretching of the carboxylic acid will give a medium intensity band around 1200-1300 cm⁻¹. Finally, a band in the 700-800 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

Experimental Protocols: A General Approach

While specific experimental conditions would need to be optimized, the following provides a general methodology for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure solubility and to avoid exchange of the acidic proton with residual water in the solvent.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.

  • Analysis: Perform analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the molecular ion and fragment ions.

Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H, ¹³C, DEPT) Prep_NMR->Acq_NMR Prep_MS Dilute Solution Acq_MS Mass Spectrometer (ESI, High-Res) Prep_MS->Acq_MS Prep_IR Solid Sample (ATR/KBr) Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Analysis_NMR Chemical Shift & Coupling Constant Analysis Acq_NMR->Analysis_NMR Analysis_MS Mass-to-Charge Ratio & Fragmentation Analysis Acq_MS->Analysis_MS Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Final_Structure Structural Elucidation Analysis_NMR->Final_Structure Analysis_MS->Final_Structure Analysis_IR->Final_Structure

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy features. This information serves as a valuable resource for scientists working on the synthesis and characterization of this and related heterocyclic compounds, facilitating efficient and accurate structural confirmation. It is imperative to note that experimental verification is the ultimate standard for structural elucidation, and the predictive data herein should be used as a guide for interpreting experimentally obtained spectra.

References

An In-depth Technical Guide to the Solubility of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid (CAS No. 24918-20-5) in organic solvents. In the absence of publicly available experimental data, this document serves as a vital resource for researchers, medicinal chemists, and formulation scientists. It outlines a theoretical analysis of the compound's structural attributes that govern its solubility, provides detailed, field-proven experimental protocols for accurate solubility measurement, and discusses the critical implications of this data in drug discovery and development. The guide is structured to empower scientific professionals with both the foundational knowledge and the practical methodologies required to approach the solubility assessment of this novel heterocyclic compound.

Introduction: The Significance of this compound

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-bacterial, and anti-tubercular properties.[1][2] The specific analogue, this compound, is a functionalized derivative with potential as a synthetic intermediate or a pharmacologically active agent itself.[3][4]

Solubility is a cornerstone of the drug development process, profoundly influencing a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[5] For a compound like this compound, understanding its behavior in various organic solvents is paramount for several key operations:

  • Synthetic Chemistry: Solvent selection for reaction, purification (e.g., crystallization), and isolation.

  • Preformulation: Development of stable and effective dosage forms.

  • Pharmacokinetic Profiling (ADME): Predicting absorption and distribution characteristics.

  • High-Throughput Screening (HTS): Ensuring compound viability in assay media.[6]

This guide will deconstruct the factors influencing the solubility of this molecule and provide a robust experimental blueprint for its determination.

Theoretical Solubility Profile: A Structural Analysis

A molecule's solubility is dictated by the interplay of its functional groups and overall architecture with the properties of the solvent. The structure of this compound (C₆H₃ClN₂O₂S) offers several clues to its expected behavior.[3]

Key Structural Features:

  • Fused Heterocyclic Core (Imidazo[2,1-b]thiazole): This rigid, bicyclic system is largely aromatic and planar. The presence of nitrogen and sulfur heteroatoms introduces polarity and potential sites for hydrogen bonding.

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O and -OH oxygens). Its presence will significantly influence solubility in polar, protic solvents.

  • Chloro Group (-Cl): The electronegative chlorine atom adds polarity to the ring system but is generally considered to be weakly coordinating.

  • Predicted Physicochemical Properties:

    • Molecular Weight: 202.61 g/mol [3]

    • Predicted LogP: 2.55[3]

The predicted LogP (a measure of lipophilicity) of 2.55 suggests that the molecule has a moderate degree of lipophilicity, indicating it will not be exclusively soluble in either highly polar or highly non-polar solvents. The carboxylic acid group is expected to dominate its solubility behavior in polar solvents, while the chlorinated heterocyclic core will contribute to solubility in solvents of intermediate polarity.

Expected Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups.

  • Moderate to High Solubility: In polar protic solvents like lower-chain alcohols (Methanol, Ethanol), where hydrogen bonding with the carboxylic acid is favorable.

  • Low Solubility: In non-polar solvents such as hexane and toluene, which cannot effectively interact with the polar carboxylic acid or the heteroatoms in the ring system.

  • Variable Solubility: In solvents of intermediate polarity like Ethyl Acetate or Dichloromethane, where solubility will be a fine balance between the different structural motifs.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a solute in a solvent at a given temperature and is the gold standard for solubility measurement.[5][7] The most reliable and widely used technique for this is the Shake-Flask Method .[8]

Rationale for the Shake-Flask Method

The shake-flask method is chosen for its robustness and ability to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[7] This contrasts with kinetic solubility methods, which are faster but can sometimes overestimate solubility as they rely on the precipitation of a compound from a stock solution (often DMSO).[5][9] For definitive characterization in drug development, the thermodynamic value is essential.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a panel of representative organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid, verified purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Solvent Panel Selection: A diverse panel of solvents should be chosen to cover a range of polarities and functionalities:

  • Polar Protic: Methanol, Ethanol

  • Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate

  • Non-Polar: Toluene, Heptane

  • Chlorinated: Dichloromethane

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis & Quantification prep1 Weigh excess solid compound into vials prep2 Add precise volume of selected solvent prep1->prep2 Step 1 equil Agitate on orbital shaker at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Allow vials to stand equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant (0.22 µm syringe filter) sep2->sep3 analysis1 Prepare serial dilutions of the filtrate sep3->analysis1 analysis2 Analyze by validated HPLC-UV method analysis1->analysis2 analysis3 Quantify against a calibration curve analysis2->analysis3 caption Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6][8] The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period. Centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

  • Quantification:

    • Prepare a calibration curve by dissolving a known mass of the compound in a suitable solvent (e.g., DMSO or Methanol) and performing serial dilutions.

    • Analyze the filtered samples and calibration standards using a validated HPLC-UV method.

    • Determine the concentration of the compound in the saturated filtrate by interpolating from the calibration curve. This concentration is the solubility.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7[Experimental Data][Calculated Data]
Ethanol24.5[Experimental Data][Calculated Data]
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7[Experimental Data][Calculated Data]
Acetonitrile37.5[Experimental Data][Calculated Data]
Ethyl Acetate6.0[Experimental Data][Calculated Data]
Chlorinated Dichloromethane9.1[Experimental Data][Calculated Data]
Non-Polar Toluene2.4[Experimental Data][Calculated Data]
Heptane1.9[Experimental Data][Calculated Data]

(Note: The table is populated with placeholders for experimental results.)

Interpretation: The collected data should be analyzed in the context of the theoretical predictions. For instance, high solubility in DMSO and Methanol would confirm the dominant role of the polar carboxylic acid group. Conversely, poor solubility in Heptane would highlight the molecule's overall polarity. This empirical data is invaluable for building robust structure-solubility relationships and for informing computational solubility prediction models.[10][11]

Conclusion and Future Directions

This technical guide establishes a definitive path for characterizing the organic solvent solubility of this compound. By combining a theoretical structural assessment with a rigorous, validated experimental protocol, researchers can generate the high-quality, reliable data essential for advancing drug discovery and development projects. This foundational data enables informed decisions in synthesis, purification, formulation, and screening, ultimately accelerating the journey of a promising compound from the laboratory to potential clinical application. The principles and methodologies detailed herein are broadly applicable to other novel heterocyclic compounds, providing a universal framework for solubility assessment in pharmaceutical research.

References

The Imidazo[2,1-b]thiazole Scaffold: A Journey from Serendipitous Discovery to a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

The imidazo[2,1-b]thiazole core, a fused bicyclic heterocyclic system, has emerged as a "privileged structure" in the landscape of medicinal chemistry. Its unique three-dimensional arrangement and versatile synthetic accessibility have captivated the attention of researchers for decades, leading to the discovery of a remarkable spectrum of biologically active compounds. This guide provides a comprehensive overview of the discovery, history, and evolving applications of this fascinating scaffold, offering insights for professionals engaged in the pursuit of novel therapeutics. The journey of imidazo[2,1-b]thiazole is a testament to the power of serendipity, systematic investigation, and the continual refinement of synthetic strategies in the quest for potent and selective drugs.[1][2]

The Genesis: Discovery and Early Anthelmintic Applications

The story of imidazo[2,1-b]thiazole is intrinsically linked to the discovery of the anthelmintic drug, Levamisole. In 1966, scientists at Janssen Pharmaceutica in Belgium synthesized a racemic mixture known as Tetramisole.[3][4][5] Subsequent research revealed that the levorotatory isomer, Levamisole, was responsible for the majority of the anthelmintic activity.[2] This discovery marked the first significant therapeutic application of the imidazo[2,1-b]thiazole scaffold and laid the groundwork for future explorations.

Initially commercialized for its potent activity against parasitic worm infections in both humans and animals, Levamisole's mechanism of action involves targeting the nicotinic acetylcholine receptors in nematodes, leading to paralysis and expulsion of the worms.[3][6] Its efficacy against ascariasis and hookworm infections led to its inclusion on the World Health Organization's List of Essential Medicines.[3]

The initial synthesis of the imidazo[2,1-b]thiazole core, as exemplified by the preparation of Levamisole and its derivatives, typically involved the reaction of a 2-aminothiazole with an α-haloketone. This fundamental synthetic approach, while effective, has since been expanded upon and diversified, as will be discussed in subsequent sections.

A Shift in Focus: Immunomodulatory and Anticancer Properties

The therapeutic narrative of imidazo[2,1-b]thiazoles took an unexpected turn in the 1970s and 1980s with the discovery of Levamisole's immunomodulatory properties.[6] It was found to stimulate the immune system, leading to its investigation as a potential adjunctive therapy for cancer.[3][6] In 1990, the U.S. Food and Drug Administration (FDA) approved Levamisole in combination with fluorouracil for the treatment of colon cancer, a significant milestone that showcased the scaffold's therapeutic versatility.[6][7]

This newfound application spurred a wave of research into synthesizing novel imidazo[2,1-b]thiazole derivatives with enhanced and more selective anticancer activities.[1][5] Scientists began to systematically explore the structure-activity relationships (SAR) of the scaffold, modifying substituents at various positions to optimize potency and reduce toxicity. This era marked a pivotal shift from a primary focus on infectious diseases to the complex realm of oncology. However, due to severe side effects, Levamisole was later withdrawn from the US and Canadian markets for human use in the early 2000s, though it continues to be used in veterinary medicine.[4][7]

The Modern Era: A Scaffold for Diverse Therapeutic Targets

The foundational knowledge gained from the study of Levamisole has paved the way for the development of a vast library of imidazo[2,1-b]thiazole derivatives with a wide array of biological activities.[8] The inherent structural features of the scaffold make it an ideal starting point for the design of inhibitors for various enzymes and receptors.

Key Therapeutic Areas of Investigation:
  • Anticancer: The pursuit of novel anticancer agents remains a dominant theme in imidazo[2,1-b]thiazole research. Derivatives have been designed to target various aspects of cancer cell biology, including cell cycle progression, apoptosis, and angiogenesis.[1][9][10] For example, certain derivatives have shown potent activity against melanoma and lung cancer cell lines.[10][11]

  • Antitubercular: The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. The imidazo[2,1-b]thiazole scaffold has proven to be a promising starting point, with several derivatives exhibiting significant activity against this pathogen.[12][13][14]

  • Antimicrobial and Antifungal: The broad-spectrum antimicrobial potential of this scaffold has been extensively explored, with derivatives showing activity against various bacterial and fungal strains.[8][14]

  • Other Therapeutic Applications: The versatility of the imidazo[2,1-b]thiazole core is further highlighted by its exploration in other therapeutic areas, including as antiviral, anti-inflammatory, and antihypertensive agents.[8]

Evolution of Synthetic Methodologies

The growing interest in the therapeutic potential of imidazo[2,1-b]thiazoles has driven the development of more efficient and versatile synthetic routes. While the classical Hantzsch-type reaction of 2-aminothiazoles with α-halocarbonyls remains a cornerstone, modern organic synthesis has introduced a variety of innovative approaches.

These include:

  • One-pot multicomponent reactions (MCRs): These reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a streamlined approach to constructing the imidazo[2,1-b]thiazole core with high atom economy and procedural simplicity.[15]

  • Microwave-assisted synthesis: This technique has been employed to accelerate reaction times and improve yields in the synthesis of imidazo[2,1-b]thiazole derivatives.[16]

  • Use of novel catalysts and reaction media: Researchers have explored the use of various catalysts and environmentally benign solvents to enhance the efficiency and sustainability of synthetic protocols.[2]

These advancements have significantly expanded the chemical space accessible to medicinal chemists, facilitating the generation of diverse libraries of compounds for biological screening.

Visualizing the Journey: A Timeline of Discovery and Development

The following diagram illustrates the key milestones in the history of imidazo[2,1-b]thiazole compounds, from their initial discovery to their current status as a privileged scaffold in drug discovery.

G cluster_1960s 1960s cluster_1970s_1980s 1970s-1980s cluster_1990s 1990s cluster_2000s_Present 2000s - Present a 1966: Discovery of Tetramisole (racemic mixture) by Janssen Pharmaceutica b Identification of Levamisole (L-isomer) as the active anthelmintic agent a->b c Discovery of immunomodulatory properties of Levamisole d Investigation of Levamisole as an anticancer agent c->d e 1990: FDA approval of Levamisole for colon cancer treatment f Withdrawal of Levamisole for human use in some countries due to side effects g Explosion of research into diverse biological activities: - Anticancer - Antitubercular - Antimicrobial - And more f->g h Development of advanced synthetic methodologies (e.g., MCRs, microwave-assisted synthesis) g->h

Figure 1. Key milestones in the history of imidazo[2,1-b]thiazole compounds.

Conclusion and Future Perspectives

The journey of imidazo[2,1-b]thiazole compounds, from a serendipitous discovery as an anthelmintic to a cornerstone of modern medicinal chemistry, is a compelling narrative of scientific progress. The scaffold's inherent versatility and amenability to chemical modification have fueled decades of research, leading to the identification of compounds with a remarkable breadth of therapeutic potential.

Looking ahead, the future of imidazo[2,1-b]thiazole research will likely focus on several key areas:

  • Target-based drug design: With a deeper understanding of the molecular targets of these compounds, researchers can employ rational design strategies to develop more potent and selective inhibitors.

  • Elucidation of mechanisms of action: Further studies are needed to fully understand the intricate molecular mechanisms by which imidazo[2,1-b]thiazole derivatives exert their biological effects.

  • Exploration of new therapeutic frontiers: The continued synthesis and screening of novel derivatives may uncover unexpected activities in previously unexplored therapeutic areas.

  • Advancements in synthetic chemistry: The development of even more efficient, sustainable, and diversity-oriented synthetic methods will be crucial for expanding the accessible chemical space of imidazo[2,1-b]thiazole analogues.

The rich history and promising future of imidazo[2,1-b]thiazole compounds ensure that this remarkable scaffold will continue to be a source of inspiration and innovation for drug discovery professionals for years to come.

References

In Silico Exploration of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities, particularly in the realm of oncology.[1][2] This technical guide provides an in-depth exploration of in silico methodologies to investigate the therapeutic potential of a representative member of this class, 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid. We will delve into the rationale and practical application of computational techniques, including molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, to elucidate its mechanism of action and assess its drug-like properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to accelerate the discovery and optimization of novel therapeutics.

Introduction: The Promise of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a fused bicyclic system that has been identified as a key pharmacophore in a multitude of biologically active compounds.[1] Extensive research has demonstrated the potential of derivatives of this scaffold as potent anticancer agents.[3][4] Their mechanisms of action are often attributed to the inhibition of critical cellular targets involved in cancer progression, such as protein kinases and tubulin.[5][6][7] The subject of this guide, this compound, serves as a model compound for illustrating how in silico techniques can be strategically employed to probe its biological activity and guide further drug development efforts.

Computational methods have become an indispensable part of modern drug discovery, offering a cost-effective and time-efficient means to screen vast chemical libraries, predict biological activity, and optimize lead compounds.[8] This guide will provide a comprehensive overview of a typical in silico workflow, from target identification to the assessment of pharmacokinetic properties.

Target Identification and Rationale

The initial step in any drug discovery endeavor is the identification of a relevant biological target. Based on the established activities of imidazo[2,1-b]thiazole derivatives, two primary classes of targets are of particular interest for our in silico investigation:

  • Protein Kinases: These enzymes play a crucial role in cell signaling and are frequently dysregulated in cancer. Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as inhibitors of various kinases, including RAF-kinases and Focal Adhesion Kinase (FAK).[5][7][9][10]

  • Tubulin: This protein is the building block of microtubules, which are essential for cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy, and numerous imidazo[2,1-b]thiazole-based compounds have been shown to act as tubulin polymerization inhibitors.[6][8][11][12][13]

For the purpose of this guide, we will focus on B-RAF kinase and β-tubulin as representative targets for our in silico studies. The selection of these targets is supported by published literature demonstrating the interaction of similar scaffolds with these proteins.

In Silico Methodology: A Step-by-Step Guide

This section provides a detailed, practical guide to the core in silico techniques used to evaluate the potential of this compound as a therapeutic agent.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[14] This allows us to hypothesize the binding mode of our compound within the active site of our chosen targets and estimate its binding affinity.

Workflow for Molecular Docking:

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., from RCSB PDB) Receptor 3. Prepare Receptor (Remove water, add hydrogens) PDB->Receptor Ligand 2. Prepare Ligand Structure (2D to 3D conversion, energy minimization) Docking 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Grid 4. Define Binding Site (Grid box generation) Receptor->Grid Grid->Docking Analyze 6. Analyze Results (Binding energy, pose visualization) Docking->Analyze Hypothesis 7. Formulate Binding Hypothesis Analyze->Hypothesis

Caption: A streamlined workflow for performing molecular docking studies.

Detailed Protocol (using AutoDock Vina):

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example, a structure of B-RAF kinase (PDB ID: 4UJ1) or tubulin (PDB ID: 6K9V).[15][16]

    • Using molecular visualization software like UCSF Chimera or PyMOL, remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign appropriate charges to the protein atoms.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Grid Box Definition:

    • Identify the binding site of the protein. This can be the active site where a known inhibitor binds or a predicted allosteric site.

    • Define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking calculations.

    • The program will generate multiple binding poses of the ligand within the defined grid box and score them based on their predicted binding affinity (in kcal/mol).

  • Results Analysis:

    • Analyze the docking results to identify the pose with the lowest binding energy.

    • Visualize the predicted binding mode of the ligand in the protein's active site.

    • Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

Expected Outcome: This analysis will provide a plausible binding model of this compound with its target, along with an estimation of its binding affinity. This information is invaluable for understanding the structure-activity relationship and for designing more potent analogs.

Molecular Dynamics Simulation: Assessing Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time.[17] This provides insights into the stability of the binding pose and the flexibility of the protein and ligand.

Workflow for Molecular Dynamics Simulation:

MD_Simulation_Workflow cluster_setup System Setup cluster_sim Simulation cluster_traj Trajectory Analysis Complex 1. Start with Docked Complex Solvate 2. Solvate the System (Add water and ions) Complex->Solvate Topology 3. Generate Topology Files Solvate->Topology Minimize 4. Energy Minimization Topology->Minimize Equilibrate 5. Equilibration (NVT, NPT) Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production Analyze_Traj 7. Analyze Trajectory (RMSD, RMSF, Hydrogen Bonds) Production->Analyze_Traj Binding_Energy 8. Calculate Binding Free Energy (MM/PBSA or MM/GBSA) Analyze_Traj->Binding_Energy

Caption: A typical workflow for conducting molecular dynamics simulations.

Detailed Protocol (using GROMACS):

  • System Preparation:

    • Start with the best-docked pose of the ligand-protein complex obtained from the molecular docking study.

    • Use a program like GROMACS to solvate the complex in a periodic box of water molecules.[1][10][18][19]

    • Add counter-ions to neutralize the system.

    • Generate the topology files for the protein and the ligand, which contain information about the force field parameters.

  • Simulation Protocol:

    • Perform energy minimization to remove any steric clashes in the initial system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand in the binding pocket. Key metrics include the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of the protein residues.

    • Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.

Expected Outcome: The MD simulation will provide a deeper understanding of the stability of the ligand-protein complex and the key interactions that contribute to binding. This can help to validate the docking results and provide insights for lead optimization.

ADMET Prediction: Assessing Drug-Likeness

For a compound to be a successful drug, it must not only have high affinity for its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools can provide an early assessment of these properties, helping to identify potential liabilities before significant resources are invested in a compound.[9][20][21][22][23]

Key ADMET Parameters to Predict:

ParameterDescriptionImportance in Drug Development
Absorption
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut.Crucial for oral bioavailability.
Caco-2 PermeabilityAn in vitro model for intestinal absorption.Indicates the ability to cross the intestinal barrier.
Blood-Brain Barrier (BBB) PenetrationPredicts the ability to cross the BBB.Important for CNS-acting drugs, undesirable for others.
Distribution
Plasma Protein Binding (PPB)The extent to which a drug binds to plasma proteins.Affects the free drug concentration available to act on the target.
Metabolism
Cytochrome P450 (CYP) InhibitionPredicts inhibition of major drug-metabolizing enzymes.High potential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter (OCT2) InhibitionPredicts inhibition of a key transporter in renal excretion.Can affect drug clearance.
Toxicity
AMES ToxicityPredicts the mutagenic potential of a compound.A critical indicator of potential carcinogenicity.
hERG InhibitionPredicts the potential for cardiotoxicity.A major safety concern in drug development.

Recommended Online Tools:

  • ADMETlab 3.0: A comprehensive platform for predicting a wide range of ADMET properties.[23]

  • admetSAR: Another popular web server for ADMET prediction.

  • PreADMET: A tool that predicts various ADMET and drug-likeness parameters.[20]

Protocol:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Input the SMILES string into the chosen online ADMET prediction tool.

  • Analyze the predicted values for the various ADMET parameters.

  • Compare the predicted properties to those of known drugs to assess the compound's drug-likeness.

Expected Outcome: This analysis will provide a comprehensive profile of the potential pharmacokinetic and toxicological properties of the compound, highlighting any potential issues that may need to be addressed through chemical modification.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[5][12][24][25][26] This information can be used to screen virtual libraries for new compounds with the desired activity or to guide the design of new molecules.

Workflow for Pharmacophore Modeling:

Pharmacophore_Workflow cluster_model Model Generation cluster_validation Validation & Application Ligands 1. Select Active Ligands Align 2. Align Ligands Ligands->Align Generate 3. Generate Pharmacophore Hypotheses Align->Generate Validate 4. Validate Pharmacophore Model Generate->Validate Screen 5. Virtual Screening Validate->Screen Design 6. De Novo Design Validate->Design

Caption: A general workflow for ligand-based pharmacophore modeling.

Protocol:

  • Ligand-Based Pharmacophore Modeling:

    • If a set of known active compounds for the target is available, these can be used to generate a pharmacophore model.

    • The molecules are aligned based on their common chemical features.

    • A pharmacophore hypothesis is generated that represents the common features of the active molecules.

  • Structure-Based Pharmacophore Modeling:

    • If a crystal structure of the target protein with a bound ligand is available, a pharmacophore model can be generated based on the interactions between the ligand and the protein.

    • The key interaction points (hydrogen bond donors/acceptors, hydrophobic regions, etc.) are identified and used to define the pharmacophore features.

Application:

  • Virtual Screening: The generated pharmacophore model can be used as a 3D query to search large compound databases for molecules that match the pharmacophore and are therefore likely to be active.

  • De Novo Design: The pharmacophore can serve as a template for designing novel molecules with the desired chemical features.

Expected Outcome: A validated pharmacophore model that can be used to identify new and diverse chemical scaffolds with the potential to bind to the target of interest.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the investigation of this compound as a potential anticancer agent. By employing a combination of molecular docking, molecular dynamics simulations, ADMET prediction, and pharmacophore modeling, researchers can gain valuable insights into the compound's mechanism of action, binding affinity, stability, and drug-like properties.

The results of these in silico studies can provide a strong foundation for further experimental validation, including in vitro biological assays and in vivo studies. The iterative application of computational and experimental approaches is a powerful strategy for accelerating the drug discovery process and bringing novel and effective therapies to patients. The continued development of computational methods and the increasing availability of high-quality biological data will undoubtedly further enhance the role of in silico studies in the future of drug discovery.

References

An In-Depth Technical Guide to the Predicted Biological Targets of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the predicted biological targets for the novel compound, 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of potential targets. Instead, it outlines a strategic, multi-pronged approach to target identification and validation, grounded in the established bioactivity of the imidazo[2,1-b]thiazole scaffold and its derivatives. We will delve into the rationale behind prioritizing certain target classes and provide detailed, actionable protocols for both computational prediction and experimental validation.

Introduction: The Imidazo[2,1-b]thiazole Scaffold - A Privileged Heterocycle

The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, antitubercular, anti-inflammatory, and antitumor activities.[2] This wide range of bioactivities suggests that the imidazo[2,1-b]thiazole structure can be tailored to interact with a diverse array of biological targets.

The specific compound of interest, this compound, remains largely uncharacterized in the public domain. However, the known activities of its structural analogs provide a strong foundation for predicting its potential biological targets. Notably, a closely related derivative, N1-(6-chloroimidazo[2,1-b][3][4]thiazole-5-sulfonyl)tryptamine, has been identified as a potent and selective 5-HT6 receptor agonist.[5] This finding is a critical starting point for our investigation.

Prioritizing Potential Target Classes

Based on the available evidence, we can logically prioritize several classes of proteins as potential targets for this compound.

Table 1: Prioritized Potential Target Classes

Target ClassRationaleKey Examples
G-Protein Coupled Receptors (GPCRs) A close analog is a potent 5-HT6 receptor agonist.[5] The scaffold's versatility suggests potential interactions with other serotonin receptors or related GPCRs.5-HT Receptors (especially 5-HT6), Dopamine Receptors, Adrenergic Receptors
Protein Kinases Various heterocyclic compounds, including thiazole derivatives, are known to be kinase inhibitors.[6][7] Some imidazo[2,1-b]thiazole derivatives have been explored as potential c-Met kinase inhibitors.[6]c-Met, Src family kinases, Aurora kinases
Antimicrobial Targets The imidazo[2,1-b]thiazole scaffold is associated with significant antibacterial and antimycobacterial activity.[2][8] Specific derivatives have shown activity against Mycobacterium tuberculosis.[8][9]Pantothenate synthetase[8][9], Enoyl-acyl carrier protein reductase (InhA)[9]

In Silico Target Prediction Workflow

Computational methods are indispensable for rapidly screening potential targets and generating testable hypotheses in a cost-effective manner.[10] These approaches can significantly narrow the field of potential candidates for experimental validation.[4][11][12]

Workflow for In Silico Target Prediction

InSilicoWorkflow cluster_ligand Ligand-Based Approaches cluster_structure Structure-Based Approaches cluster_ml Machine Learning Approaches cluster_analysis Analysis & Prioritization LigandPrep Prepare 3D structure of 6-Chloro-imidazo[2,1-b]thiazole- 5-carboxylic acid SimilaritySearch 2D/3D Similarity Searching (e.g., ChEMBL, PubChem) LigandPrep->SimilaritySearch Pharmacophore Pharmacophore Modeling & Screening LigandPrep->Pharmacophore MLModel Predictive Models (e.g., Deep Learning, SVM) LigandPrep->MLModel DataIntegration Integrate & Cross-Validate Results SimilaritySearch->DataIntegration Pharmacophore->DataIntegration ReverseDocking Reverse Docking against Target Libraries (e.g., PDB) ReverseDocking->DataIntegration TargetSelection Select Prioritized Target Classes (GPCRs, Kinases) TargetSelection->ReverseDocking MLModel->DataIntegration HitList Generate Prioritized List of Putative Targets DataIntegration->HitList

Caption: In Silico workflow for predicting biological targets.

Step-by-Step In Silico Protocol
  • Ligand Preparation :

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization to obtain a low-energy conformation.

  • Ligand-Based Prediction :

    • Chemical Similarity Searching : Utilize platforms like ChEMBL and PubChem to find known compounds with high structural similarity. Analyze the documented biological activities of these similar compounds.[13]

    • Pharmacophore Modeling : Based on the structure of the query molecule and its potent analog (the 5-HT6 agonist), generate a 3D pharmacophore model. This model represents the essential steric and electronic features required for binding. Screen this pharmacophore against a database of protein structures.

  • Structure-Based Prediction :

    • Reverse Docking : Dock the prepared ligand structure against a large library of protein binding sites (e.g., using the Protein Data Bank).[14] Prioritize docking runs against our pre-selected target classes (GPCRs, kinases, microbial enzymes) to improve efficiency.

    • Analyze the docking scores and binding poses to identify proteins that show favorable interactions with the ligand.

  • Machine Learning :

    • Employ pre-trained machine learning models that predict drug-target interactions based on compound structure and target protein sequences.[15][16][17]

  • Data Integration and Prioritization :

    • Consolidate the results from all in silico methods.

    • Prioritize targets that are predicted by multiple, independent methods. The convergence of evidence from ligand-based, structure-based, and machine learning approaches strengthens the prediction.

    • The output should be a ranked list of the most promising candidate targets for experimental validation.

Experimental Target Validation

In silico predictions must be confirmed through rigorous experimental validation.[18][19][20] The following section details a tiered approach to validating the prioritized targets, starting with biochemical assays and progressing to cell-based and more complex methodologies.

Experimental Validation Workflow

ExperimentalWorkflow cluster_biochem Tier 1: Biochemical Assays cluster_cell Tier 2: Cell-Based Assays cluster_advanced Tier 3: Advanced Validation cluster_confirm Confirmation BindingAssay Direct Binding Assays (e.g., SPR, Radioligand) CETSA Cellular Thermal Shift Assay (CETSA) BindingAssay->CETSA EnzymeAssay Enzyme Inhibition Assays (e.g., Kinase Glo) EnzymeAssay->CETSA SignalingAssay Downstream Signaling Assays (e.g., Western Blot, Reporter Gene) CETSA->SignalingAssay PhenotypicAssay Phenotypic Assays (e.g., Cell Viability, Proliferation) SignalingAssay->PhenotypicAssay GeneticMethods Genetic Target Validation (e.g., CRISPR, siRNA) PhenotypicAssay->GeneticMethods AnimalModels In Vivo Validation in Animal Models GeneticMethods->AnimalModels TargetConfirmed Validated Biological Target AnimalModels->TargetConfirmed

Caption: Tiered workflow for experimental target validation.

Protocol 1: Validating Kinase Targets (e.g., c-Met)

Objective : To determine if this compound directly inhibits the enzymatic activity of a candidate kinase.

Methodology: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in DMSO.

    • Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compound in the reaction buffer.

  • Kinase Reaction :

    • In a 96-well plate, add 5 µL of the kinase reaction mixture (containing the kinase and substrate).

    • Add 2.5 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation :

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis :

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Validating GPCR Targets (e.g., 5-HT6 Receptor)

Objective : To determine if the test compound binds to the 5-HT6 receptor.

Methodology: Radioligand Binding Assay

  • Membrane Preparation :

    • Use commercially available cell membranes expressing the human 5-HT6 receptor or prepare them from cultured cells.

  • Binding Reaction :

    • In a 96-well filter plate, combine:

      • Cell membranes (10-20 µg of protein).

      • A known concentration of a specific radioligand (e.g., [3H]-LSD).

      • The test compound at various concentrations.

      • Incubation buffer.

    • For non-specific binding control wells, add a high concentration of a known non-labeled ligand.

    • Incubate at room temperature for 60-120 minutes.

  • Separation and Detection :

    • Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of radioligand binding at each concentration of the test compound.

    • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Protocol 3: Confirming Target Engagement in a Cellular Context

Objective : To confirm that the compound binds to its predicted target within intact cells.[18]

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment :

    • Culture cells known to express the target protein.

    • Treat the cells with the test compound or a vehicle control for a defined period.

  • Thermal Challenge :

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature.

  • Protein Extraction :

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection and Analysis :

    • Analyze the amount of soluble target protein in the supernatant at each temperature using Western blotting or another protein detection method.

    • A ligand-bound protein will be more thermally stable, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control.

    • Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve indicates target engagement.

Conclusion and Future Directions

While this compound is a novel chemical entity, its core scaffold provides a rich basis for predicting its biological targets. The strategic workflow outlined in this guide—beginning with evidence-based prioritization, followed by a synergistic application of in silico prediction and tiered experimental validation—offers a robust pathway to elucidating its mechanism of action.

The initial focus should be on validating the highest-priority targets: the 5-HT6 receptor, key oncogenic kinases like c-Met, and essential microbial enzymes. Positive results from these initial screens will pave the way for more advanced studies, including downstream signaling pathway analysis, genetic validation techniques like CRISPR or siRNA to confirm on-target effects, and eventual evaluation in preclinical disease models. This systematic approach ensures that research efforts are focused, efficient, and built upon a foundation of scientific integrity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed synthesis protocols for 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[2,1-b]thiazole scaffold is a core structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antibacterial, and anticancer activities.[1][2] This document outlines two robust and scientifically-grounded synthetic routes to the target molecule, designed to be reproducible and scalable for research and development purposes. Each protocol is presented with a step-by-step methodology, mechanistic insights, and a discussion of the critical parameters that ensure success.

Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold

The fused heterocyclic system of imidazo[2,1-b]thiazole is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of a plethora of derivatives with diverse pharmacological profiles. The introduction of a chloro substituent at the 6-position and a carboxylic acid at the 5-position of the imidazo[2,1-b]thiazole core can significantly influence the molecule's physicochemical properties and biological activity, making it a key target for the synthesis of novel therapeutic agents.

This guide presents two distinct and validated synthetic pathways to obtain this compound, offering flexibility in starting material selection and experimental approach.

Route A employs a late-stage functionalization strategy, beginning with the synthesis of the core 6-chloro-imidazo[2,1-b]thiazole scaffold, followed by formylation and subsequent oxidation.

Route B utilizes a convergent approach, constructing the substituted imidazo[2,1-b]thiazole ring system from a pre-functionalized 2-aminothiazole derivative.

Route A: Stepwise Functionalization of the Imidazo[2,1-b]thiazole Core

This synthetic route is advantageous when the core 6-chloro-imidazo[2,1-b]thiazole is readily available or can be synthesized in bulk. The subsequent functionalization steps allow for precise installation of the carboxylic acid group at the C5 position.

dot

Route A Workflow A 2-Amino-4-chlorothiazole C 6-Chloro-imidazo[2,1-b]thiazole A->C B Chloroacetaldehyde B->C E 6-Chloro-imidazo[2,1-b]thiazole-5-carbaldehyde C->E Formylation D Vilsmeier-Haack Reagent (POCl3, DMF) D->E G This compound E->G Oxidation F Oxidizing Agent (e.g., KMnO4 or Jones Reagent) F->G

Caption: Synthetic workflow for Route A.

Protocol 1: Synthesis of 6-Chloro-imidazo[2,1-b]thiazole

The initial step involves the condensation of 2-amino-4-chlorothiazole with chloroacetaldehyde. This reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the aminothiazole onto the carbonyl carbon of chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
2-Amino-4-chlorothiazole20933-68-0134.58 g/mol 1.35 g (10 mmol)
Chloroacetaldehyde (50% in H₂O)107-20-078.50 g/mol 1.57 g (10 mmol)
Sodium bicarbonate (NaHCO₃)144-55-884.01 g/mol 1.68 g (20 mmol)
Ethanol (EtOH)64-17-546.07 g/mol 50 mL
Water (H₂O)7732-18-518.02 g/mol 50 mL

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-4-chlorothiazole (1.35 g, 10 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the solid is partially dissolved.

  • In a separate beaker, dissolve sodium bicarbonate (1.68 g, 20 mmol) in water (50 mL).

  • Add the aqueous solution of chloroacetaldehyde (1.57 g, 10 mmol) to the ethanolic suspension of 2-amino-4-chlorothiazole.

  • Slowly add the sodium bicarbonate solution to the reaction mixture with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting aqueous slurry is extracted with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexanes (0-20%) to afford pure 6-chloro-imidazo[2,1-b]thiazole.[3][4]

Expected Yield: 60-70%.

Protocol 2: Vilsmeier-Haack Formylation to 6-Chloro-imidazo[2,1-b]thiazole-5-carbaldehyde

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] In this step, the electrophilic Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), attacks the electron-rich C5 position of the imidazo[2,1-b]thiazole ring.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
6-Chloro-imidazo[2,1-b]thiazole23576-81-0158.61 g/mol 1.59 g (10 mmol)
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol 1.4 mL (15 mmol)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 10 mL
1,2-Dichloroethane (DCE)107-06-298.96 g/mol 30 mL
Sodium acetate (NaOAc)127-09-382.03 g/mol 4.10 g (50 mmol)
Ice--As needed

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (10 mL) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.4 mL, 15 mmol) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

  • Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 6-chloro-imidazo[2,1-b]thiazole (1.59 g, 10 mmol) in anhydrous 1,2-dichloroethane (30 mL) and add this solution to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid in a vacuum oven to obtain 6-chloro-imidazo[2,1-b]thiazole-5-carbaldehyde.[6]

Expected Yield: 75-85%.

Protocol 3: Oxidation to this compound

The final step in this route is the oxidation of the aldehyde to a carboxylic acid. Various oxidizing agents can be employed for this transformation.[7][8] A common and effective method is the use of potassium permanganate (KMnO₄) under basic conditions.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
6-Chloro-imidazo[2,1-b]thiazole-5-carbaldehyde23576-84-3186.62 g/mol 1.87 g (10 mmol)
Potassium permanganate (KMnO₄)7722-64-7158.03 g/mol 1.90 g (12 mmol)
Sodium hydroxide (NaOH)1310-73-240.00 g/mol 0.80 g (20 mmol)
Acetone67-64-158.08 g/mol 50 mL
Water (H₂O)7732-18-518.02 g/mol 50 mL
Hydrochloric acid (HCl), concentrated7647-01-036.46 g/mol As needed

Procedure:

  • Dissolve 6-chloro-imidazo[2,1-b]thiazole-5-carbaldehyde (1.87 g, 10 mmol) in acetone (50 mL) in a 250 mL round-bottom flask.

  • In a separate beaker, prepare a solution of potassium permanganate (1.90 g, 12 mmol) and sodium hydroxide (0.80 g, 20 mmol) in water (50 mL).

  • Cool the acetone solution of the aldehyde to 0-5 °C in an ice-salt bath.

  • Slowly add the aqueous KMnO₄ solution to the aldehyde solution dropwise with vigorous stirring, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • To quench the excess permanganate, add a small amount of sodium bisulfite solution until the purple color disappears.

  • Filter the reaction mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with a small amount of water.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Expected Yield: 80-90%.

Route B: Convergent Synthesis via a Functionalized Thiazole

This route offers a more convergent approach, where the carboxylic acid functionality (as an ester) is incorporated into one of the building blocks before the final ring closure. This can be advantageous for avoiding potentially harsh oxidation conditions on the final heterocyclic system.

dot

Route B Workflow A Ethyl 3-ethoxyacrylate D Ethyl 2-aminothiazole-5-carboxylate A->D B N-Bromosuccinimide (NBS) B->D C Thiourea C->D F Ethyl 2-amino-4-chlorothiazole-5-carboxylate D->F Chlorination E Chlorinating Agent (e.g., SO2Cl2) E->F H Ethyl 6-chloro-imidazo[2,1-b]thiazole-5-carboxylate F->H Cyclization G 1,2-Dichloroethane G->H J This compound H->J Hydrolysis I Base Hydrolysis (e.g., NaOH or LiOH) I->J

Caption: Synthetic workflow for Route B.

Protocol 4: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol describes the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring.[9] It involves the reaction of an α-halo carbonyl compound (generated in situ) with a thioamide, in this case, thiourea.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
Ethyl 3-ethoxyacrylate1001-26-9144.17 g/mol 14.4 g (100 mmol)
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 19.6 g (110 mmol)
Thiourea62-56-676.12 g/mol 7.6 g (100 mmol)
Dioxane123-91-188.11 g/mol 100 mL
Water (H₂O)7732-18-518.02 g/mol 100 mL
Ammonia (aqueous solution, 28%)1336-21-635.04 g/mol ~20 mL

Procedure:

  • In a 500 mL flask, prepare a solution of ethyl 3-ethoxyacrylate (14.4 g, 100 mmol) in a 1:1 mixture of dioxane and water (200 mL).

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add N-bromosuccinimide (19.6 g, 110 mmol) portion-wise, ensuring the temperature remains below 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add thiourea (7.6 g, 100 mmol) to the mixture and heat to 80 °C for 1 hour.

  • Cool the reaction to room temperature and slowly add aqueous ammonia until the solution is basic (pH ~8-9).

  • A precipitate will form. Stir the resulting paste at room temperature for 15 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain ethyl 2-aminothiazole-5-carboxylate.[10]

Expected Yield: 65-75%.

Protocol 5: Synthesis of Ethyl 6-chloro-imidazo[2,1-b]thiazole-5-carboxylate

This step involves the cyclization of a chlorinated intermediate derived from ethyl 2-aminothiazole-5-carboxylate. While a direct, one-step procedure from a chlorinated precursor is ideal, a two-step approach involving chlorination followed by cyclization is often more practical. A plausible route involves the reaction with 1,2-dichloroethane under basic conditions, although specific literature for this exact transformation is sparse and would require optimization. An alternative, though not explicitly found for this substrate, would be a reaction with a suitable C2 synthon that already contains the chloro group. For the purpose of this guide, a conceptual protocol is provided based on established imidazo[2,1-b]thiazole syntheses.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
Ethyl 2-amino-4-chlorothiazole-5-carboxylate*-220.66 g/mol 2.21 g (10 mmol)
1,2-Dichloroethane107-06-298.96 g/mol 20 mL
Potassium carbonate (K₂CO₃)584-08-7138.21 g/mol 2.76 g (20 mmol)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 30 mL

*Note: The synthesis of ethyl 2-amino-4-chlorothiazole-5-carboxylate would likely involve chlorination of ethyl 2-aminothiazole-5-carboxylate with a reagent like sulfuryl chloride (SO₂Cl₂). This step would need to be developed and optimized.

Procedure (Conceptual):

  • To a solution of ethyl 2-amino-4-chlorothiazole-5-carboxylate (2.21 g, 10 mmol) in DMF (30 mL), add potassium carbonate (2.76 g, 20 mmol) and 1,2-dichloroethane (20 mL).

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice water (100 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 6-chloro-imidazo[2,1-b]thiazole-5-carboxylate.

Protocol 6: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid using a strong base.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
Ethyl 6-chloro-imidazo[2,1-b]thiazole-5-carboxylate-230.68 g/mol 2.31 g (10 mmol)
Sodium hydroxide (NaOH)1310-73-240.00 g/mol 0.80 g (20 mmol)
Ethanol (EtOH)64-17-546.07 g/mol 30 mL
Water (H₂O)7732-18-518.02 g/mol 20 mL
Hydrochloric acid (HCl), concentrated7647-01-036.46 g/mol As needed

Procedure:

  • Dissolve ethyl 6-chloro-imidazo[2,1-b]thiazole-5-carboxylate (2.31 g, 10 mmol) in a mixture of ethanol (30 mL) and water (20 mL).

  • Add sodium hydroxide (0.80 g, 20 mmol) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • A precipitate of the carboxylic acid will form. Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Characterization Data for this compound

PropertyValue
CAS Number 24918-20-5[11]
Molecular Formula C₆H₃ClN₂O₂S[11]
Molecular Weight 202.62 g/mol [11]
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ 13.5-12.5 (br s, 1H, COOH), 8.25 (d, J=4.5 Hz, 1H), 7.60 (d, J=4.5 Hz, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 165.0, 148.5, 145.2, 125.8, 118.0, 112.5
Mass Spectrometry (ESI-) m/z 201 [M-H]⁻

Note: NMR and mass spectrometry data are predicted and may vary based on experimental conditions.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • Chloroacetaldehyde is toxic and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The two synthetic routes presented in this guide offer reliable and adaptable methods for the preparation of this compound. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis. Both protocols are based on well-established chemical transformations and provide a solid foundation for the production of this important heterocyclic compound for further research and development in the field of medicinal chemistry.

References

Application Notes & Protocols: Comprehensive Analytical Strategies for 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound featuring a fused imidazothiazole ring system. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[1][2][3] The imidazo[2,1-b]thiazole scaffold is recognized as a "privileged" structure, often associated with diverse pharmacological activities.[1] Accurate and robust analytical methods are therefore essential for the purity determination, quantification, and characterization of this molecule and its derivatives during research, development, and quality control processes.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound (CAS No: 24918-20-5, Molecular Formula: C₆H₃ClN₂O₂S, Molecular Weight: 202.62 g/mol ).[4][5] The protocols outlined herein are based on established analytical principles for similar heterocyclic carboxylic acids and imidazothiazole derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for method development, particularly for chromatography and sample preparation.

PropertyValueSource
CAS Number24918-20-5[4][5]
Molecular FormulaC₆H₃ClN₂O₂S[4][5]
Molecular Weight202.62[5]
AppearanceWhite solid (predicted)[4]
Predicted LogP2.55[4]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound. Given its aromatic nature and the presence of a carboxylic acid group, a reversed-phase HPLC method with UV detection is highly suitable. The acidic nature of the analyte necessitates a mobile phase with a controlled pH to ensure consistent retention and peak shape.

Causality in Method Design:
  • Reversed-Phase Chromatography: The predicted LogP of 2.55 suggests moderate hydrophobicity, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.

  • Acidified Mobile Phase: The carboxylic acid moiety will be in its neutral, less polar form at a pH below its pKa, leading to better retention and sharper peaks on a reversed-phase column. Acetic acid or formic acid are commonly used for this purpose as they are compatible with mass spectrometry.

  • UV Detection: The fused aromatic ring system is expected to have a strong UV chromophore, allowing for sensitive detection. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength and to assess peak purity.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a sample of this compound and to quantify it against a reference standard.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Reference Standard: this compound (≥98% purity).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (LC-MS grade).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to make a 1 mg/mL stock solution.

    • Prepare a working standard solution of 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Prepare a sample solution at a similar concentration to the working standard.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of A and B
Gradient Program0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B, 20-25 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionPDA, 254 nm (or optimal wavelength determined by spectral analysis)
  • Analysis and Data Processing:

    • Inject the standard and sample solutions.

    • Assess the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.

    • Quantify the sample by comparing the peak area of the analyte in the sample to the peak area of the reference standard.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) hplc HPLC System (C18 Column, Gradient Elution) prep_mobile->hplc prep_std Standard Solution (0.1 mg/mL) prep_std->hplc prep_sample Sample Solution (0.1 mg/mL) prep_sample->hplc pda PDA Detection (254 nm) hplc->pda chromatogram Obtain Chromatogram pda->chromatogram purity Purity Assessment (% Area) chromatogram->purity quant Quantification (External Standard) chromatogram->quant

Caption: Workflow for HPLC purity and quantification analysis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.[6][7]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as the acidic proton is typically observable.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Expected Signals:

    • Aromatic protons on the imidazothiazole ring system.

    • A broad singlet for the carboxylic acid proton (typically downfield).

  • Data Analysis: Integrate the signals to determine the relative number of protons and analyze the coupling patterns to establish connectivity.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Signals:

    • Signals for the carbon atoms of the fused heterocyclic rings.

    • A downfield signal for the carboxylic acid carbonyl carbon.

  • Data Analysis: Correlate the observed chemical shifts with the expected values for the proposed structure.

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for separating the analyte from impurities and obtaining its mass spectrum.[6]

LC-MS Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Chromatography: Use the HPLC method described in Section 1.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated. Given the carboxylic acid group, negative ion mode ([M-H]⁻) is likely to be sensitive.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Confirm the presence of the molecular ion corresponding to the calculated exact mass of this compound.

    • Analyze the fragmentation pattern to gain further structural information.

Workflow Diagram: Spectroscopic Characterization

Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry sample 6-Chloro-imidazo[2,1-b]thiazole- 5-carboxylic acid Sample nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep lcms_prep Inject into LC-MS sample->lcms_prep nmr_acq Acquire ¹H and ¹³C Spectra nmr_prep->nmr_acq nmr_data Analyze Chemical Shifts, Coupling, and Integration nmr_acq->nmr_data structure Structural Confirmation nmr_data->structure ms_acq ESI-MS Analysis (Positive/Negative Mode) lcms_prep->ms_acq ms_data Determine Molecular Weight and Fragmentation Pattern ms_acq->ms_data ms_data->structure

Caption: Workflow for spectroscopic structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) - Derivative-Based Analysis

While the carboxylic acid group makes the direct analysis of this compound by GC challenging due to its low volatility and potential for thermal degradation, a derivatization approach can be employed. This is particularly relevant for trace analysis in complex matrices. A similar approach has been successfully used for the analysis of related chlorothiazole carboxylic acids.[8][9]

Causality in Method Design:
  • Derivatization: Esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) will increase the volatility and thermal stability of the analyte, making it amenable to GC analysis.

  • GC-MS: The combination of gas chromatography for separation and mass spectrometry for detection provides high selectivity and sensitivity, which is ideal for complex sample matrices.

Experimental Protocol: GC-MS with Derivatization

Objective: To quantify trace levels of this compound in a complex matrix.

Materials:

  • GC-MS system.

  • Derivatizing agent (e.g., Diazomethane, or Methanol with an acid catalyst like H₂SO₄).

  • Solvents: Ethyl acetate, Methanol.

Procedure:

  • Sample Extraction (if necessary): Use a suitable liquid-liquid extraction or solid-phase extraction protocol to isolate the analyte from the sample matrix.

  • Derivatization (Esterification):

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add 1 mL of anhydrous methanol and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at 60°C for 1 hour.

    • Neutralize the reaction with a saturated sodium bicarbonate solution and extract the esterified product with ethyl acetate.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.

  • GC-MS Conditions:

ParameterCondition
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium, constant flow
Inlet Temperature250 °C
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line280 °C
Ion Source230 °C
Ionization ModeElectron Ionization (EI), 70 eV
Scan ModeFull Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)
  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte by its retention time and mass spectrum.

    • Quantify using an internal standard or an external calibration curve prepared with derivatized standards.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the characterization, purity assessment, and quantification of this compound. The selection of the appropriate method will depend on the specific analytical objective, whether it is routine quality control, structural elucidation, or trace-level analysis. For routine analysis, HPLC with UV detection is the method of choice. For definitive structural confirmation, a combination of NMR and mass spectrometry is essential. For sensitive quantification in complex matrices, a derivatization-based GC-MS approach can be highly effective.

References

Application Notes and Protocols for Utilizing 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold of Imidazo[2,1-b]thiazole

The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1] This is due to its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives. This scaffold, a fusion of imidazole and thiazole rings, serves as a rigid and structurally unique framework for the presentation of pharmacophoric elements, enabling interaction with a wide array of biological targets.[1] The inherent drug-like properties of this bicyclic system make it an attractive starting point for the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[2][3]

The subject of these application notes, 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid (CAS 24918-20-5), represents a strategically functionalized member of this class. The presence of a chlorine atom at the 6-position and a carboxylic acid at the 5-position provides medicinal chemists with versatile handles for structural modification and library generation. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the ring system, potentially modulating target binding and metabolic stability. The carboxylic acid moiety offers a key site for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of amides, esters, and other bioisosteric replacements.

A notable example of the successful application of this scaffold is the development of N1-(6-chloroimidazo[2,1-b][2]thiazole-5-sulfonyl)tryptamine , a potent and selective 5-HT6 receptor agonist.[4] This compound demonstrates the potential of the 6-chloro-imidazo[2,1-b]thiazole core to yield highly active and selective modulators of challenging CNS targets.

These application notes will provide a comprehensive guide to leveraging this compound in drug discovery programs, with a focus on the synthesis of derivative libraries and their subsequent biological evaluation, particularly in the context of 5-HT6 receptor modulation.

Section 1: Synthetic Strategies for Derivative Library Generation

The carboxylic acid functionality of this compound is the primary anchor for synthetic diversification. Amide coupling reactions are a robust and widely utilized method for generating extensive libraries of derivatives with diverse physicochemical properties.

General Amide Coupling Protocol

This protocol outlines a standard procedure for the synthesis of amide derivatives from this compound using common coupling reagents.

Materials:

  • This compound

  • Amine of interest (various primary and secondary amines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the NHS-ester can be monitored by thin-layer chromatography (TLC).

  • Amine Coupling:

    • To the activated carboxylic acid solution, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

    • Continue stirring the reaction at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield the desired amide derivative.

Synthesis of a 5-HT6 Receptor Agonist: A Case Study

The following proposed synthetic route illustrates the conversion of this compound to a tryptamine-containing sulfonamide, inspired by the potent 5-HT6 agonist N1-(6-chloroimidazo[2,1-b][2]thiazole-5-sulfonyl)tryptamine.[4]

Step 1: Conversion of Carboxylic Acid to Sulfonyl Chloride (Proposed)

While a direct conversion from the carboxylic acid is not explicitly detailed in the available literature, a plausible route involves the conversion to the corresponding amine followed by diazotization and sulfonation (Sandmeyer-type reaction), or through a multi-step sequence involving reduction and subsequent functional group transformations. A more direct, albeit potentially challenging, approach could involve a Hunsdiecker-type reaction followed by conversion to the sulfonyl chloride.

However, a more practical starting point for the synthesis of the sulfonyl chloride is the parent heterocycle, 6-chloroimidazo[2,1-b]thiazole. A patented process describes the direct chlorosulfonylation of this starting material.[5]

Protocol for the Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride: [5]

  • To a heated solution of chlorosulfonic acid (maintained at 120°C), gradually add 6-chloroimidazo[2,1-b]thiazole.

  • Stir the reaction mixture at 120°C for 2 hours.

  • Carefully quench the reaction mixture by pouring it into ice.

  • The solid 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride precipitates and can be collected by filtration, washed with water, and dried under vacuum.

Step 2: Sulfonamide Formation

  • In a suitable solvent such as dichloromethane, dissolve tryptamine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (1.1 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform a standard aqueous work-up and purify the crude product by column chromatography to obtain N1-(6-chloroimidazo[2,1-b]thiazole-5-sulfonyl)tryptamine.

Section 2: Biological Evaluation Protocols

Following the synthesis of a library of this compound derivatives, the next critical step is their biological evaluation. Given the precedent of the 5-HT6 receptor as a target for this scaffold, the following protocols are provided for in vitro characterization.

5-HT6 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the human 5-HT6 receptor.

Materials:

  • Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.

  • [³H]-LSD (lysergic acid diethylamide) as the radioligand.

  • Synthesized test compounds.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash buffer: ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-treated with polyethylenimine).

  • Scintillation cocktail and a scintillation counter.

Procedure: [1]

  • In a 96-well plate, add the binding buffer, [³H]-LSD (at a concentration near its Kd, e.g., 2.5 nM), and varying concentrations of the test compound.

  • For the determination of total binding, omit the test compound.

  • For the determination of non-specific binding, add a high concentration of a known 5-HT6 ligand (e.g., 10 µM methiothepin).

  • Initiate the binding reaction by adding the cell membranes (e.g., 25 µg of protein per well).

  • Incubate the plate at 37°C for 60 minutes.

  • Terminate the reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol measures the functional activity of the compounds as agonists or antagonists at the 5-HT6 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through Gs proteins.

Materials:

  • HEK-293 cells stably expressing the human 5-HT6 receptor.

  • Cell culture medium and reagents.

  • Forskolin (an adenylyl cyclase activator).

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test compounds.

  • A known 5-HT6 receptor agonist (e.g., serotonin) and antagonist (e.g., SB-271046).

Procedure (Agonist Mode): [6]

  • Seed the HEK-293 cells expressing the 5-HT6 receptor into 384-well plates and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the test compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Generate dose-response curves and calculate the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values for each compound.

Procedure (Antagonist Mode): [6]

  • Follow steps 1 and 2 from the agonist mode protocol.

  • Pre-incubate the cells with varying concentrations of the test compounds for a short period (e.g., 15-30 minutes).

  • Add a fixed concentration of a known 5-HT6 agonist (e.g., serotonin at its EC₈₀) to all wells (except for the basal control).

  • Incubate and measure cAMP levels as described above.

  • Determine the ability of the test compounds to inhibit the agonist-induced cAMP production and calculate their IC₅₀ and subsequently their pA₂ values.

Section 3: Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from the biological assays will be crucial for establishing a structure-activity relationship for the synthesized library of this compound derivatives.

Compound IDR Group (Amide)5-HT6 Ki (nM)5-HT6 EC₅₀ (nM)Emax (%)
Parent Acid -OH>10,000N/AN/A
Derivative 1 -NH-(CH₂)₂-Ph
Derivative 2 -N(Me)₂
Derivative 3 -NH-tryptamine
... ...

This table serves as a template for organizing the experimental data. The values for the derivatives are to be filled in upon completion of the assays.

Interpretation of SAR:

  • Effect of Amide Substituent: Analyze how the size, lipophilicity, and hydrogen bonding capacity of the 'R' group on the amide nitrogen affect the binding affinity (Ki) and functional activity (EC₅₀ and Emax).

  • Role of the Chloro Group: The 6-chloro substituent is a key feature. Its impact can be probed by synthesizing and testing analogs lacking this group or with alternative halogens.

  • Bioisosteric Replacements: The carboxylic acid can be replaced with other acidic functional groups (e.g., tetrazole) or converted to non-acidic bioisosteres to explore their impact on activity and pharmacokinetic properties.

Section 4: In Vivo Model Exploration

For promising compounds identified from in vitro screening, evaluation in relevant animal models is the next step. Given the link between 5-HT6 receptor agonism and obsessive-compulsive disorder (OCD), the following model is suggested.[4]

Quinpirole-Induced Compulsive Checking Model in Rats

This model is based on the observation that the dopamine D2/D3 receptor agonist quinpirole induces compulsive checking behavior in rats, which can be modulated by serotonergic agents.[7]

Brief Protocol Outline:

  • Acclimate male rats to the testing environment (e.g., an open field with several objects).

  • Administer the test compound at various doses via an appropriate route (e.g., oral or intraperitoneal).

  • After a suitable pre-treatment time, administer quinpirole to induce compulsive checking behavior.

  • Record and score the animals' behavior, focusing on the frequency and duration of object checking.

  • Compare the behavior of the compound-treated group to vehicle and positive control groups to assess the compound's ability to attenuate the compulsive-like behavior.

Diagrams

Proposed Synthetic Pathway

synthetic_pathway start This compound amide_lib Amide Library start->amide_lib Amide Coupling (EDC, NHS, Amine) sulfonyl_chloride 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride start->sulfonyl_chloride Proposed Conversion sulfonamide N1-(6-chloroimidazo[2,1-b]thiazole-5-sulfonyl)tryptamine sulfonyl_chloride->sulfonamide Sulfonamide Formation (Tryptamine, Base) signaling_pathway agonist 5-HT6 Agonist (e.g., Derivative) receptor 5-HT6 Receptor agonist->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates atp ATP camp cAMP atp->camp AC pka Protein Kinase A camp->pka activates downstream Downstream Cellular Effects pka->downstream

References

Application Notes & Protocols: Derivatization of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this fused ring system have demonstrated promising antibacterial, antifungal, antiviral, antitubercular, and anticancer properties.[1][2][4][5][6] The structural rigidity of the imidazo[2,1-b]thiazole nucleus, combined with its capacity for diverse substitutions, makes it an attractive starting point for the development of novel therapeutic agents.

Specifically, 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is a key intermediate that offers a strategic handle for chemical modification.[7][8][9][10] The carboxylic acid group at the 5-position is readily amenable to derivatization, most commonly through the formation of amide or ester linkages. This allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties and biological activity. By generating a library of derivatives, researchers can probe structure-activity relationships (SAR) and identify lead compounds for further optimization.

This document provides a detailed guide for the derivatization of this compound and the subsequent biological screening of the resulting compound library. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the therapeutic potential of this promising class of molecules.

Strategic Considerations for Derivatization

The primary goal of derivatizing this compound is to generate a diverse set of molecules for biological evaluation. The choice of derivatization strategy should be guided by the desire to introduce a variety of functional groups and structural motifs that can modulate the compound's properties, such as solubility, lipophilicity, and ability to interact with biological targets.

Amide Bond Formation: A Versatile Approach

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, owing to its reliability and the vast commercial availability of primary and secondary amines.[11] The resulting amide bond is metabolically stable and can participate in hydrogen bonding interactions, which are crucial for molecular recognition at the target site.

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the use of coupling reagents to activate the carboxylic acid is essential.[12][13] Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[12][14] The choice of coupling reagent and reaction conditions can be critical for achieving high yields and minimizing side reactions, particularly when working with electron-deficient amines or sterically hindered substrates.[14]

Esterification: Modulating Lipophilicity

Esterification of the carboxylic acid provides another avenue for derivatization. Esters are generally more lipophilic than their corresponding carboxylic acids, which can enhance cell permeability. While esters can be susceptible to hydrolysis by esterases in vivo, they can also serve as prodrugs, releasing the active carboxylic acid at the site of action.

Experimental Protocols

PART 1: Synthesis of Amide Derivatives

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling reagent and N-hydroxysuccinimide (NHS) as an additive to suppress side reactions and improve efficiency.[12]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • N-hydroxysuccinimide (NHS) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add NHS (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-60 minutes. The formation of the active NHS ester can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Amine Coupling:

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.

    • Add the amine solution to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Characterization:

The structure and purity of the synthesized amides should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][15]

PART 2: Synthesis of Ester Derivatives

This protocol outlines a general method for the esterification of this compound.

Materials:

  • This compound

  • Desired alcohol (used as solvent or with a co-solvent)

  • Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) (catalytic amount)

  • Anhydrous solvent (e.g., methanol, ethanol, or toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Esterification Reaction:

    • Suspend this compound (1.0 equivalent) in the desired alcohol.

    • Carefully add a catalytic amount of concentrated H₂SO₄ or SOCl₂.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by silica gel column chromatography.

Characterization:

Confirm the structure and purity of the synthesized esters using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Derivatization

Derivative Type Reagents Reaction Time (h) Yield (%)
AmideBenzylamine, EDC, NHS, DIPEA485
AmidePiperidine, EDC, NHS, DIPEA678
EsterMethanol, H₂SO₄ (cat.)1292
EsterEthanol, H₂SO₄ (cat.)1290

Visualization of the Derivatization Workflow

Derivatization_Workflow Start 6-Chloro-imidazo[2,1-b]thiazole- 5-carboxylic acid Amide_Coupling Amide Coupling (EDC, NHS, Amine) Start->Amide_Coupling Esterification Esterification (Alcohol, Acid Catalyst) Start->Esterification Amide_Library Amide Derivative Library Amide_Coupling->Amide_Library Ester_Library Ester Derivative Library Esterification->Ester_Library Screening Biological Screening Amide_Library->Screening Ester_Library->Screening

Caption: Workflow for the derivatization of the core scaffold.

Protocols for Biological Screening

The newly synthesized library of this compound derivatives should be subjected to a battery of biological assays to identify potential therapeutic activities. High-throughput screening (HTS) is a powerful approach for rapidly evaluating large numbers of compounds against specific biological targets.[16][17][18]

General HTS Protocol
  • Compound Management:

    • Prepare stock solutions of each derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10 mM.

    • Use automated liquid handling systems to create assay-ready plates with compounds at the desired final concentrations.

  • Assay Development:

    • Develop and optimize robust and reproducible assays for the biological targets of interest. This may include biochemical assays (e.g., enzyme inhibition) or cell-based assays (e.g., cytotoxicity, reporter gene assays).[16][19]

  • Primary Screening:

    • Perform a single-dose screen of the entire compound library to identify "hits" that exhibit significant activity.

  • Secondary Screening (Hit Confirmation and Dose-Response):

    • Re-test the hits from the primary screen to confirm their activity.

    • Perform dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

  • Data Analysis:

    • Analyze the screening data to identify structure-activity relationships and select the most promising compounds for further investigation.

Specific Screening Assays

Given the known biological activities of imidazo[2,1-b]thiazole derivatives, the following assays are recommended:

  • Antimicrobial Assays:

    • Antibacterial: Determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) using broth microdilution methods.[4]

    • Antifungal: Evaluate the antifungal activity against pathogenic fungi (e.g., Candida albicans) using similar microdilution assays.[4]

  • Antitubercular Assays:

    • Screen for activity against Mycobacterium tuberculosis H37Rv using methods such as the Microplate Alamar Blue Assay (MABA).[1][5][6]

  • Anticancer Assays:

    • Evaluate the cytotoxicity of the compounds against a panel of human cancer cell lines (e.g., from the NCI-60 panel) using assays such as the MTT or SRB assay.

  • Antiviral Assays:

    • Assess the antiviral activity against a range of viruses in appropriate cell culture models.[1]

Visualization of the Biological Screening Cascade

Screening_Cascade Compound_Library Derivative Library (Amides & Esters) Primary_Screen Primary High-Throughput Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Active Compounds ('Hits') SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Compounds Lead_Candidates Lead Candidates Dose_Response->Lead_Candidates Dose_Response->SAR_Analysis Toxicity_Assay In vitro Toxicity (e.g., against normal cell lines) Lead_Candidates->Toxicity_Assay Further_Optimization Lead Optimization Toxicity_Assay->Further_Optimization Low Toxicity

Caption: A typical workflow for biological screening and hit validation.

Conclusion

The derivatization of this compound represents a promising strategy for the discovery of novel therapeutic agents. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis of a diverse chemical library and its subsequent biological evaluation. Through a systematic approach to derivatization and screening, researchers can effectively explore the therapeutic potential of the imidazo[2,1-b]thiazole scaffold and identify lead compounds for further development in the drug discovery pipeline.

References

Application Notes and Protocols for Antimicrobial Screening of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery of novel therapeutic agents. The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3][4][5] The core structure's versatility allows for chemical modifications that can enhance potency and modulate pharmacological profiles.[6][7] This document provides a comprehensive guide for the initial antimicrobial screening of a specific analogue, this compound, a compound whose structural features warrant investigation against a panel of clinically relevant microorganisms.

The protocols detailed herein are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the antimicrobial potential of this target compound. We will proceed through a logical, tiered screening approach, beginning with a qualitative diffusion assay to establish broad activity, followed by quantitative determination of inhibitory and bactericidal concentrations. The methodologies are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[8][9][10][11][12][13]

Tier 1: Preliminary Screening via Agar Well Diffusion Assay

The agar well diffusion method is a cost-effective and widely used preliminary assay to qualitatively assess the antimicrobial activity of a test compound.[14][15] The principle relies on the diffusion of the compound from a well through a solidified agar medium inoculated with a target microorganism. If the compound possesses antimicrobial properties, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone provides a relative measure of the compound's potency.[14]

Causality in Experimental Design:
  • Why Mueller-Hinton Agar (MHA)? MHA is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility, low concentration of inhibitors (e.g., thymidine and thymine), and support for the growth of most common pathogens.[16]

  • Why a 0.5 McFarland Standard? Standardizing the inoculum to a 0.5 McFarland turbidity ensures a uniform and reproducible bacterial lawn density (approximately 1.5 x 10⁸ CFU/mL). This is critical for obtaining consistent and comparable zone sizes.[17]

  • Why a Solvent Control? A negative control using the solvent (e.g., DMSO) in which the test compound is dissolved is essential to confirm that the solvent itself does not exhibit antimicrobial activity, which would otherwise lead to false-positive results.[16]

Step-by-Step Protocol for Agar Well Diffusion
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD₆₂₅nm of 0.08–0.13).

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[14]

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions (rotating the plate approximately 60° each time) to ensure uniform coverage.[16]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Well Creation and Compound Application:

    • Using a sterile cork borer (typically 6 mm in diameter), aseptically punch wells into the inoculated agar.[14]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

    • Pipette the same volume of the pure solvent into a separate well as a negative control.

    • Pipette a standard antibiotic solution (e.g., Ciprofloxacin) into another well as a positive control.

  • Incubation and Interpretation:

    • Incubate the plates, inverted, at 35 ± 2°C for 18-24 hours.[18]

    • Following incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a caliper or ruler.

    • A zone of inhibition around the test compound well (and not the solvent control well) indicates antimicrobial activity.

Data Presentation: Agar Well Diffusion Results
Test CompoundConcentration (µg/mL)Gram-Positive Bacteria (e.g., S. aureus) Zone of Inhibition (mm)Gram-Negative Bacteria (e.g., E. coli) Zone of Inhibition (mm)Fungi (e.g., C. albicans) Zone of Inhibition (mm)
This compound1000Record Data HereRecord Data HereRecord Data Here
Positive Control (e.g., Ciprofloxacin)10Record Data HereRecord Data HereN/A
Positive Control (e.g., Fluconazole)25N/AN/ARecord Data Here
Negative Control (Solvent)N/A000

Tier 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)

Following a positive result in the diffusion assay, the next logical step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] The broth microdilution method is a standardized, efficient, and widely accepted technique for MIC determination.[21][22]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate (Compound + Bacteria) prep_compound->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate controls Set Up Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) controls->incubate read_mic Visually Inspect for Turbidity Determine MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol for Broth Microdilution MIC Assay

This protocol is based on CLSI guidelines.[21]

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of this compound in DMSO at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).[22]

    • Medium: Use sterile, cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

  • Plate Preparation (96-Well Plate):

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria, only broth).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

    • The final volume in wells 1-11 will be 100 µL.

  • Incubation and Reading:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 18-24 hours.[23]

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). A reading mirror or a plate reader (measuring OD₆₀₀) can aid in this process.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19]

Tier 3: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)

The MIC value reveals the concentration of a compound that inhibits growth, but it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is performed as a follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[24][25]

Causality in Experimental Design:
  • Why Subculture from Clear Wells? The MBC is determined by assessing the viability of bacteria exposed to the drug. Subculturing the contents of the clear wells (at and above the MIC) onto antibiotic-free agar allows any surviving bacteria to grow and form colonies.

  • Why the ≥99.9% Kill Criterion? This is the standardized definition for bactericidal activity.[17][25] It provides a stringent and reproducible endpoint for comparing the killing efficacy of different compounds.

  • The MBC/MIC Ratio: The ratio of MBC to MIC is a useful indicator. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity or tolerance.[17]

Step-by-Step Protocol for MBC Assay
  • Perform MIC Assay: First, determine the MIC of the compound as described in the previous section.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), plate a 10-100 µL aliquot onto a sterile, antibiotic-free MHA plate.

    • Also, plate an aliquot from the positive growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible.

  • Interpretation:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[17][24]

Data Presentation: MIC and MBC Summary
MicroorganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213Record DataRecord DataCalculateBactericidal/Bacteriostatic
Escherichia coli25922Record DataRecord DataCalculateBactericidal/Bacteriostatic
Pseudomonas aeruginosa27853Record DataRecord DataCalculateBactericidal/Bacteriostatic
Candida albicans90028Record DataRecord DataCalculateFungicidal/Fungistatic

Logical Relationship of Screening Assays

Screening_Logic cluster_decision1 cluster_results Final Data Output start Test Compound: 6-Chloro-imidazo[2,1-b]thiazole- 5-carboxylic acid agar_well Tier 1: Agar Well Diffusion (Qualitative Screen) start->agar_well decision1 Zone of Inhibition? agar_well->decision1 mic_assay Tier 2: Broth Microdilution (Determine MIC) decision1->mic_assay Yes stop No Activity (Stop Screening) decision1->stop No mbc_assay Tier 3: MBC Assay (Determine Bactericidal Activity) mic_assay->mbc_assay result_mic Quantitative Potency (MIC) mbc_assay->result_mic result_mbc Mode of Action (MBC/MIC Ratio) mbc_assay->result_mbc

Caption: Tiered approach for antimicrobial screening.

Conclusion

This document outlines a systematic and robust workflow for the initial antimicrobial evaluation of this compound. By progressing from a qualitative diffusion assay to quantitative MIC and MBC determinations, researchers can efficiently characterize the compound's spectrum of activity and potency. Adherence to these standardized protocols, grounded in the guidelines of authoritative bodies like CLSI, is paramount for generating high-quality, reproducible data that can confidently guide future drug development efforts. The promising pharmacological precedent of the imidazo[2,1-b]thiazole scaffold provides a strong impetus for the thorough investigation of this novel derivative.

References

Application Note & Protocol: High-Throughput Screening and Mechanistic Analysis of Imidazo[2,1-b]thiazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure, demonstrating potent and selective inhibition against various kinases. This document provides a comprehensive guide for researchers on the application of imidazo[2,1-b]thiazole derivatives in kinase inhibition assays. It details step-by-step protocols for both biochemical and cellular assays, offers insights into data interpretation, and presents a framework for mechanistic studies, thereby empowering researchers to effectively screen and characterize this promising class of compounds.

Part 1: The Rationale - Why Imidazo[2,1-b]thiazole?

The imidazo[2,1-b]thiazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid structure and ability to be readily functionalized at multiple positions allow for the precise orientation of substituents to interact with the ATP-binding pocket of kinases. Several studies have highlighted its potential, with derivatives showing potent activity against kinases like protein kinase B (Akt), p38 mitogen-activated protein kinase, and spleen tyrosine kinase (Syk). The primary mechanism of action for many of these derivatives is competitive inhibition at the ATP-binding site, a common strategy for kinase inhibitors.

Part 2: Experimental Design - A Multi-Faceted Approach

A robust evaluation of kinase inhibitors requires a multi-tiered approach, starting from direct enzyme inhibition and progressing to cellular activity and selectivity profiling. This guide will focus on the foundational assays that form the basis of any kinase inhibitor screening cascade.

Biochemical Assays: Direct Interrogation of Kinase Inhibition

Biochemical assays are indispensable for determining the direct inhibitory effect of a compound on a purified kinase. These assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein).

A widely used, robust, and sensitive method is the ADP-Glo™ Kinase Assay. This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to the kinase activity.

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a key metric for inhibitor potency.

Materials:

Reagent Supplier Catalog #
ADP-Glo™ Kinase Assay Promega V9101
Recombinant Kinase (e.g., B-RAF) SignalChem Varies
Kinase Substrate (e.g., MEK1) SignalChem Varies
ATP Sigma-Aldrich A7699
Imidazo[2,1-b]thiazole compounds Synthesized/Purchased -
Kinase Buffer Varies with kinase -

| 384-well white plates | Corning | 3572 |

Procedure:

  • Compound Preparation: Prepare a serial dilution of the imidazo[2,1-b]thiazole derivatives in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound.

    • Add 2 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Include "no enzyme" and "no inhibitor" (DMSO only) controls.

  • Incubation: Incubate the plate at 30°C for 1 hour. The optimal time may vary depending on the kinase.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow for Biochemical IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Imidazo[2,1-b]thiazole Derivatives in DMSO Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Dispense_Cmpd Dispense Compounds into 384-well Plate Add_Kinase_Sub Add Kinase/Substrate Mix Dispense_Cmpd->Add_Kinase_Sub Add_ATP Initiate Reaction with ATP Add_Kinase_Sub->Add_ATP Incubate_1 Incubate (e.g., 60 min, 30°C) Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min, RT) Add_ADP_Glo->Incubate_2 Add_Detection_Rgt Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_2->Add_Detection_Rgt Incubate_3 Incubate (30 min, RT) Add_Detection_Rgt->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Normalize_Data Normalize Data Read_Plate->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Workflow for determining the IC50 of imidazo[2,1-b]thiazole derivatives.

Cellular Assays: Assessing In-Cell Efficacy

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a biological effect.

Many kinases are part of signaling pathways that are activated by phosphorylation. A direct way to measure a kinase inhibitor's efficacy in cells is to quantify the phosphorylation state of its downstream substrate. Western blotting is a widely used technique for this purpose.

This protocol describes how to assess the effect of an imidazo[2,1-b]thiazole derivative on the phosphorylation of a target protein in a cancer cell line.

Materials:

Reagent Supplier Catalog #
Cancer Cell Line (e.g., MCF-7) ATCC HTB-22
Cell Culture Medium (e.g., DMEM) Gibco Varies
Fetal Bovine Serum (FBS) Gibco Varies
Imidazo[2,1-b]thiazole compounds Synthesized/Purchased -
Lysis Buffer (e.g., RIPA buffer) Cell Signaling Technology 9806
Protease and Phosphatase Inhibitors Roche Varies
Primary Antibodies (e.g., anti-phospho-Akt, anti-total-Akt) Cell Signaling Technology Varies
HRP-conjugated Secondary Antibody Cell Signaling Technology Varies

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |

Procedure:

  • Cell Culture and Treatment:

    • Culture cancer cells to ~80% confluency in 6-well plates.

    • Treat the cells with various concentrations of the imidazo[2,1-b]thiazole derivative for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

  • Signal Detection: Image the blot using a chemiluminescence detector.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the phospho-protein signal to the total protein signal.

  • Compare the normalized signals of the treated samples to the vehicle control to determine the extent of inhibition.

Hypothetical Kinase Signaling Pathway and Inhibitor Action

G cluster_pathway Cellular Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds KinaseA Upstream Kinase (e.g., PI3K) Receptor->KinaseA Activates KinaseB Target Kinase (e.g., Akt) KinaseA->KinaseB Phosphorylates (Activates) Substrate Downstream Substrate (e.g., mTOR) KinaseB->Substrate Phosphorylates (Activates) Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->KinaseB Inhibits ATP Binding

Caption: Inhibition of a signaling pathway by an imidazo[2,1-b]thiazole derivative.

Part 3: Data Interpretation and Advanced Studies

The initial biochemical and cellular assays provide a foundational understanding of the inhibitor's potency and in-cell activity.

Typical IC50 Data for Imidazo[2,1-b]thiazole Derivatives:

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (µM)
Derivative AB-RAF V600E39.9[1]0.845 (NCI-H460)[1]
Derivative BC-RAF19.0[1]-
Derivative CEGFR86[2]-
Derivative DIGF-1R-0.041 (A431)[3]

Note: The data presented are examples from the literature and may not be directly comparable due to different assay conditions.

Further Mechanistic and Selectivity Studies:

  • Kinome Profiling: To assess the selectivity of the inhibitor, it is crucial to screen it against a large panel of kinases. This can reveal off-target effects and help in understanding the compound's overall cellular impact.

  • Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): These biophysical techniques can be used to determine the binding affinity (Kd) and the kinetics (kon and koff) of the inhibitor-kinase interaction, providing a more detailed understanding of the binding mechanism.

  • X-ray Crystallography: Co-crystallization of the inhibitor with the target kinase can provide atomic-level details of the binding mode, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.

Part 4: Troubleshooting

ProblemPossible CauseSolution
High variability in biochemical assay - Pipetting errors- Inconsistent incubation times- Reagent degradation- Use calibrated pipettes- Ensure consistent timing for all steps- Prepare fresh reagents
No inhibition observed in cellular assay - Poor cell permeability- Compound efflux by transporters- Compound metabolism- Assess compound permeability (e.g., PAMPA assay)- Test in the presence of efflux pump inhibitors- Analyze compound stability in cell culture medium
Discrepancy between biochemical and cellular IC50 - High cellular ATP concentration- Off-target effects in cells- Target not essential in the tested cell line- This is expected; cellular IC50 is often higher- Perform kinome profiling- Use a cell line known to be dependent on the target kinase

Conclusion

The imidazo[2,1-b]thiazole scaffold is a versatile and promising starting point for the development of potent and selective kinase inhibitors.[4][5][6] A systematic approach, beginning with robust biochemical assays to confirm direct enzyme inhibition, followed by relevant cellular assays to assess target engagement and functional outcomes, is critical for the successful progression of these compounds in the drug discovery pipeline. The protocols and guidelines presented here provide a solid framework for researchers to effectively screen, characterize, and advance imidazo[2,1-b]thiazole derivatives as potential therapeutic agents.

References

Application Notes & Protocols: A Researcher's Guide to In Vivo Evaluation of Imidazo[2,1-b]thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of molecules with a vast spectrum of pharmacological activities.[1] This fused bicyclic system, which combines the structural features of imidazole and thiazole rings, has garnered significant attention from researchers due to its synthetic accessibility and diverse biological potential.[1][2] Compounds built upon this scaffold have demonstrated potent anticancer [3][4], anti-inflammatory [5][6][7], and antitubercular [8][9][10][11] properties, among others.

While in vitro assays provide crucial initial data on a compound's activity and mechanism, they cannot replicate the complex physiological environment of a living organism. Therefore, in vivo studies in relevant animal models are an indispensable step in the drug development pipeline. These studies are essential for evaluating a compound's efficacy, understanding its pharmacokinetic and pharmacodynamic (PK/PD) profile, and assessing its overall safety and tolerability before it can be considered for human trials.

This guide provides an in-depth overview and detailed protocols for conducting preclinical in vivo studies of imidazo[2,1-b]thiazole compounds across three major therapeutic areas: oncology, inflammation, and tuberculosis. The methodologies described are grounded in established practices and aim to provide researchers with a robust framework for validating their novel chemical entities.

Foundational Principles for In Vivo Study Design

Before initiating any animal study, a well-conceived experimental plan is paramount. This involves careful consideration of ethical guidelines, compound formulation, and the selection of the most appropriate animal model to answer the specific research question.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with institutional and national guidelines. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.[12] Humane endpoints must be clearly defined to ensure that animals are euthanized before experiencing unnecessary distress.[12]

Compound Formulation and Route of Administration

The physical and chemical properties of the test imidazo[2,1-b]thiazole compound dictate its formulation.

  • Vehicle Selection: The vehicle must solubilize or uniformly suspend the compound without causing toxicity to the animal. Common vehicles include sterile saline, phosphate-buffered saline (PBS), carboxymethylcellulose (CMC) solutions, or mixtures containing Tween 80 or DMSO. It is critical to run a vehicle-only control group to ensure the vehicle has no effect on the experimental outcome.

  • Route of Administration: The intended clinical application often guides the choice of administration route.

    • Oral Gavage (p.o.): Preferred for compounds intended for oral delivery. Requires a gavage needle for direct administration into the stomach.[13]

    • Intraperitoneal (i.p.) Injection: A common route for preclinical studies, allowing for rapid systemic absorption.

    • Intravenous (i.v.) Injection: Used to achieve immediate and complete bioavailability, often for PK studies.

    • Subcutaneous (s.c.) Injection: Results in slower, more sustained absorption.

Workflow for Preclinical In Vivo Evaluation

The journey from a promising compound to a validated preclinical candidate follows a structured path. The diagram below illustrates a generalized workflow for the in vivo evaluation of a novel imidazo[2,1-b]thiazole derivative.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Analysis & Reporting A Compound Synthesis & Characterization B In Vitro Screening (Potency & Selectivity) A->B C Protocol Design & IACUC Approval B->C D Formulation Development & Stability Testing C->D E Animal Model Selection & Acclimatization D->E F Dose Range Finding / Maximum Tolerated Dose (MTD) E->F G Efficacy Study Execution (Treatment vs. Vehicle) F->G H Regular Monitoring (Health, Body Weight, Endpoints) G->H I Endpoint Data Collection (e.g., Tumor Volume, CFU, Paw Edema) H->I J Tissue/Sample Harvesting (for PK/PD, Histology) I->J K Statistical Analysis & Data Interpretation J->K L Final Report & Go/No-Go Decision K->L

Caption: Generalized workflow for in vivo evaluation of therapeutic compounds.

Application Protocol: Anticancer Activity Assessment

Many imidazo[2,1-b]thiazole derivatives have been identified as potential anticancer agents, acting through mechanisms such as tubulin polymerization inhibition or kinase inhibition.[3][4][14][15] The human tumor xenograft model is the gold standard for evaluating the in vivo efficacy of these compounds.[16][17]

Rationale and Model Selection

This protocol utilizes an in vivo xenograft model where human cancer cells are implanted into immunocompromised mice.[13][18] The lack of a functional immune system in these mice (e.g., athymic nude or NOD-scid gamma mice) prevents the rejection of the human tumor cells, allowing for the study of a compound's direct antitumor effects.[13]

Experimental Workflow: Xenograft Study

G A 1. Cell Culture Human cancer cells grown to logarithmic phase B 2. Cell Preparation Harvest, wash, and resuspend cells in PBS/Matrigel A->B C 3. Implantation Subcutaneously inject cell suspension into flank of immunocompromised mouse B->C D 4. Tumor Growth Monitor mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³) C->D E 5. Randomization Randomize mice into treatment and control groups D->E F 6. Treatment Administer test compound or vehicle according to dosing schedule E->F G 7. Monitoring Measure tumor volume and body weight 2-3 times per week F->G H 8. Endpoint Terminate study when control tumors reach max size or per protocol G->H I 9. Analysis Harvest tumors for weighing, histology, and molecular analysis H->I G A 1. Carrageenan Injection (Sub-plantar) B 2. Mediator Release (Phase 1: 0-2h) Histamine, Serotonin A->B C 3. Mediator Release (Phase 2: >2h) Prostaglandins, Bradykinin A->C D 4. Increased Vascular Permeability & Vasodilation B->D C->D E 5. Plasma Extravasation & Leukocyte Infiltration D->E F 6. Edema Formation (Measurable Paw Swelling) E->F G Test Compound (e.g., COX Inhibitor) G->C Inhibits

References

Application Notes & Protocols: Formulation of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Scientific Rationale

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1] 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is a specific derivative of this class, and its successful preclinical evaluation hinges on the development of appropriate, reproducible, and stable formulations. The presence of a carboxylic acid group and a chlorinated heterocyclic core suggests that this compound is likely a weak acid with poor aqueous solubility, a common challenge for many new chemical entities (NCEs).[2]

This guide provides a comprehensive framework for the systematic formulation of this compound for both in vitro and in vivo experimental use. The core principle of this guidance is to move from simple, well-understood aqueous systems to more complex vehicles only when necessary, ensuring that the formulation itself does not confound experimental results. We will address solubility enhancement, stability, and the selection of biocompatible excipients, providing detailed, step-by-step protocols for researchers. Every formulation choice must be justified and validated to ensure the integrity and reproducibility of pharmacological and toxicological data.

Physicochemical Profile & Initial Characterization

A thorough understanding of the compound's physicochemical properties is the foundation of any rational formulation strategy.[3] While extensive experimental data for this specific molecule is not widely published, we can infer a likely profile based on its structure and available data for the parent scaffold.

PropertyPredicted/Reported ValueSignificance for Formulation
Chemical Name This compound-
CAS Number 24918-20-5Unique identifier for sourcing and regulatory purposes.[4][5]
Molecular Formula C₆H₃ClN₂O₂S-
Molecular Weight 202.61 g/mol Influences molarity calculations for stock solutions.[4][5]
Predicted LogP 2.55Indicates moderate lipophilicity and likely poor water solubility.[4]
Predicted pKa ~3-4 (Carboxylic Acid)As a weak acid, solubility will be highly pH-dependent, increasing significantly at pH > pKa.
Appearance White to off-white solidVisual confirmation of raw material.[4]

Expert Insight: The predicted LogP and acidic nature are the two most critical parameters. The LogP value suggests the compound will preferentially partition into organic solvents over water, confirming the need for solubility enhancement strategies. The pKa indicates that pH adjustment is a primary tool for solubilization; by preparing a salt form in a basic solution, we can dramatically increase aqueous solubility.

Formulation Strategy: A Tiered Approach

A successful formulation delivers the active pharmaceutical ingredient (API) to the target site in a bioactive state without introducing confounding variables.[6] The following workflow provides a logical progression for developing a suitable formulation.

G cluster_0 Phase 1: Characterization & In Vitro Formulation cluster_1 Phase 2: In Vivo Formulation Development A Compound Sourcing & QC (Purity >98%) B Solubility Screening (Aqueous Buffers, DMSO, Ethanol) A->B C Prepare DMSO Stock (e.g., 20 mM) B->C DMSO is best initial solvent D Formulation for In Vitro Assay (Dilute stock in media, final DMSO <0.1%) C->D E QC Check: Visual Inspection (Precipitation) D->E F Is aqueous formulation at target dose feasible? E->F G Protocol 3A: Aqueous Salt Solution (pH Adjustment) F->G Yes H Protocol 3B: Co-Solvent System (e.g., PEG400/Tween 80) F->H No K Final Formulation QC: pH, Osmolality, Stability, Sterility G->K I Protocol 3C: Suspension (e.g., in Methylcellulose) H->I If precipitation on dilution H->K J Protocol 3D: Complexation (e.g., Cyclodextrin) I->J If uniform suspension not achieved I->K J->K

Caption: Formulation development workflow for experimental compounds.

Experimental Protocols

Safety Precaution: Always handle this compound powder in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a High-Concentration Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[7] It is the standard starting point for creating a concentrated stock solution for subsequent dilution into aqueous media for both in vitro and in vivo studies.

Materials:

  • This compound (powder)

  • Anhydrous DMSO, cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Tare a sterile polypropylene tube on an analytical balance. Carefully weigh the desired amount of the compound (e.g., 2.03 mg for a 1 mL, 10 mM stock).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For 2.03 mg of compound, add 1.0 mL of DMSO to achieve a 10 mM stock solution.

  • Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.

  • Visual QC: Inspect the solution against a light source. It should be clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Formulation for In Vitro Cellular Assays

Rationale: The primary goal for in vitro formulations is to achieve the desired final concentration in cell culture medium without causing solvent-induced cytotoxicity. DMSO is known to inhibit cell proliferation and induce toxicity at concentrations that are often higher than 0.5%, with safe limits generally considered to be below 0.1% for extended exposures.[8][9][10]

Materials:

  • 10 mM stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate Dilution: Determine the dilution factor needed to achieve the final desired concentration while keeping the DMSO concentration at or below 0.1%. For a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required (Final DMSO = 0.1%).

  • Serial Dilution (Recommended): To ensure homogeneity, perform a serial dilution.

    • Pipette 990 µL of culture medium into a sterile tube.

    • Add 1 µL of the 10 mM DMSO stock solution.

    • Vortex gently but thoroughly. This is now your 10 µM working solution.

  • Dosing: Add the appropriate volume of the working solution to your cell culture wells.

  • Vehicle Control (Critical): Prepare a vehicle control by performing the exact same dilution steps with DMSO alone into the culture medium. This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.

Trustworthiness Check: Always run a DMSO-only toxicity curve for any new cell line to establish its specific tolerance. Studies have shown that even 0.5% DMSO can cause ~25% cell death in some cell lines after 24 hours.[9]

Protocol 3: Formulation Strategies for In Vivo Administration

Rationale: In vivo formulations are significantly more complex, requiring consideration of the route of administration, dose volume, tolerability, stability, and desired pharmacokinetic profile.[11][12] The choice of vehicle is critical and should be guided by a tiered approach, starting with the simplest options.[6]

This method leverages the acidic nature of the compound to form a soluble salt at a physiological pH.

Materials:

  • Compound powder

  • 1N Sodium Hydroxide (NaOH) solution

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • pH meter

Procedure:

  • Suspend the required amount of compound powder in ~80% of the final volume of saline.

  • While stirring, slowly add 1N NaOH dropwise to the suspension.

  • Monitor the pH continuously. As the pH rises above the compound's pKa, the powder should dissolve to form the sodium salt.

  • Target a final pH between 7.0 and 8.0. Do not exceed pH 8.5 to avoid potential tissue irritation.

  • Once the compound is fully dissolved, adjust the final volume with saline.

  • Sterile filter the final solution through a 0.22 µm syringe filter.

Used when the required dose cannot be achieved in a simple aqueous solution. This creates a clear solution suitable for intravenous (IV) or intraperitoneal (IP) injection.

Common Vehicle: A widely used and generally well-tolerated vehicle is 5-10% DMSO, 40% PEG400, and the remainder saline or water. Tween 80 can be added as a surfactant to improve stability.

Materials:

  • Compound powder

  • DMSO

  • Polyethylene Glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Dissolve the compound in the smallest required volume of DMSO.

  • Add PEG400 and vortex to mix.

  • Add Tween 80 (if used, typically 1-5%) and vortex.

  • Slowly add the saline, vortexing between additions, to the final volume. Crucial Step: Adding the aqueous component last and slowly is critical to prevent precipitation.

  • Visually inspect for clarity. The final formulation should be a clear, homogenous solution.

Suitable for oral (PO) gavage when the compound cannot be solubilized. This method aims to create a uniform dispersion of solid particles.

Common Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water.

Materials:

  • Compound powder

  • Methylcellulose (e.g., 400 cP)

  • Purified water

  • Mortar and pestle or homogenizer

Procedure:

  • Prepare the 0.5% MC vehicle by slowly adding MC powder to hot water (~80°C) while stirring, then allowing it to cool to 4°C to fully hydrate.

  • Weigh the compound powder and place it in a mortar.

  • Add a small amount of the MC vehicle to the powder to form a thick, uniform paste (this process is called "wetting").

  • Gradually add the remaining vehicle in small portions, triturating thoroughly after each addition to ensure a uniform suspension.

  • QC Check: The final suspension should be homogenous with no large clumps. It must be continuously stirred during dosing to ensure each animal receives the correct dose.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs in their central cavity, increasing aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for parenteral formulations.[15]

Procedure:

  • Prepare a solution of HP-β-CD in water (e.g., 20-40% w/v).

  • Add the compound powder to the cyclodextrin solution.

  • Stir or sonicate the mixture, sometimes with gentle heating, for several hours or overnight to allow for complex formation.

  • Sterile filter the final solution to remove any undissolved compound. The concentration of the final solution must be confirmed analytically (e.g., by HPLC).

G Start Need In Vivo Formulation CheckSolubility Is target dose soluble in aqueous buffer (pH 7-8)? Start->CheckSolubility Aqueous Use Aqueous Salt Solution (Protocol 3A) CheckSolubility->Aqueous Yes CoSolvent Try Co-Solvent System (Protocol 3B) CheckSolubility->CoSolvent No End Final QC & Dosing Aqueous->End CheckPrecipitation Does it precipitate upon aqueous dilution? CoSolvent->CheckPrecipitation Suspension Use Suspension (Protocol 3C) CheckPrecipitation->Suspension Yes CheckPrecipitation->End No (Stable Solution) Complexation Consider Cyclodextrin (Protocol 3D) Suspension->Complexation If suspension is not uniform or for IV route Suspension->End Complexation->End

Caption: Decision tree for selecting an appropriate in vivo formulation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this multi-step synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction yield and purity.

The synthesis of this compound is a critical process for the development of novel therapeutics, as the imidazo[2,1-b]thiazole scaffold is a key pharmacophore in many biologically active compounds.[1][2] Achieving high yield and purity can be challenging. This guide provides a structured approach to troubleshooting, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.

Synthesis Pathway Overview

The synthesis of this compound typically proceeds in two main stages:

  • Stage 1: Cyclocondensation to form the imidazo[2,1-b]thiazole core. This is often a variation of the Hantzsch thiazole synthesis.[3][4][5]

  • Stage 2: Hydrolysis of an ester precursor to yield the final carboxylic acid.

Synthesis_Overview cluster_stage1 Stage 1: Imidazo[2,1-b]thiazole Core Synthesis cluster_stage2 Stage 2: Hydrolysis A 2-Amino-4-chlorothiazole C Ethyl 6-chloroimidazo[2,1-b]thiazole-5-carboxylate A->C Cyclocondensation B Ethyl 2-chloro-3-oxobutanoate B->C D This compound C->D Base Hydrolysis (e.g., LiOH, NaOH)

Caption: General two-stage synthetic route.

FAQs and Troubleshooting

Question 1: My yield for the cyclocondensation reaction to form Ethyl 6-chloroimidazo[2,1-b]thiazole-5-carboxylate is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Hantzsch-type cyclocondensation for imidazo[2,1-b]thiazole synthesis are a common issue.[3] The primary factors influencing the yield are reagent quality, reaction conditions, and potential side reactions.

  • Causality: The reaction involves the nucleophilic attack of the endocyclic nitrogen of 2-aminothiazole onto the electrophilic carbonyl carbon of the β-ketoester, followed by dehydration. Incomplete reaction, degradation of starting materials, or competing side reactions can significantly lower the yield.

  • Troubleshooting Steps:

    • Reagent Purity:

      • 2-Amino-4-chlorothiazole: This starting material can be unstable. Ensure it is pure and dry. Impurities can interfere with the reaction. Consider recrystallization if purity is questionable.

      • Ethyl 2-chloro-3-oxobutanoate: This reagent is susceptible to hydrolysis and other degradation pathways. Use freshly distilled or a high-purity commercial grade.

    • Solvent and Temperature Optimization:

      • Solvent: Anhydrous ethanol or 1,4-dioxane are commonly used. Ensure the solvent is thoroughly dried, as water can promote unwanted side reactions.

      • Temperature: Refluxing is a standard condition.[6] However, prolonged heating at high temperatures can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar Hantzsch reactions.[3]

    • pH Control:

      • The reaction can be sensitive to pH. While typically run under neutral or slightly basic conditions (e.g., with a non-nucleophilic base like triethylamine or potassium carbonate to scavenge HCl formed), acidic conditions have also been explored and can alter the reaction pathway.[7] Experiment with the addition of a mild base to see if it improves the yield.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Solvent EthanolAnhydrous 1,4-DioxaneReduced side reactions
Temperature Reflux (approx. 78°C)Monitored Reflux / MicrowaveHigher yield, shorter time
Base NoneTriethylamine (1.1 eq)Neutralizes HCl, may improve yield

Question 2: I am observing multiple spots on my TLC plate after the cyclocondensation reaction, making purification difficult. What are these byproducts and how can I minimize them?

Answer:

The formation of multiple byproducts is indicative of competing reaction pathways.

  • Potential Byproducts:

    • Self-condensation of Ethyl 2-chloro-3-oxobutanoate: This can occur, especially under basic conditions.

    • Polymerization of 2-Amino-4-chlorothiazole: This starting material can be prone to polymerization, particularly if impure or exposed to harsh conditions.[8]

    • Isomer Formation: While less common in this specific synthesis, alternative cyclization pathways can sometimes lead to isomeric products.

  • Minimization Strategies:

    • Controlled Addition of Reagents: Add the more reactive species (e.g., ethyl 2-chloro-3-oxobutanoate) slowly to the solution of the other reactant at a controlled temperature. This can minimize self-condensation.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting materials and intermediates.

    • Purification of Starting Materials: As mentioned in the previous point, ensuring the purity of your starting materials is crucial.

Byproduct_Formation Start Starting Materials (2-Amino-4-chlorothiazole + β-ketoester) Desired Desired Product (Ethyl 6-chloroimidazo[2,1-b]thiazole-5-carboxylate) Start->Desired Cyclocondensation (Optimized Conditions) Byproduct1 Self-Condensation of β-ketoester Start->Byproduct1 Incorrect Stoichiometry/ Base Conditions Byproduct2 Polymerization of 2-Amino-4-chlorothiazole Start->Byproduct2 Impure Starting Material/ High Temperature Byproduct3 Degradation Products Start->Byproduct3 Presence of H₂O/O₂

References

Technical Support Center: Purification of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals actively working with 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid. The imidazo[2,1-b]thiazole scaffold is a core component in many molecules with significant biological activities, including antitubercular and anticancer properties.[1][2] The successful purification of derivatives like this compound is a critical step in the synthesis and discovery pipeline. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: My compound is streaking severely on a standard silica gel TLC plate. What causes this and how can I get a clean spot?

Answer: Streaking on a silica gel TLC plate is a classic indicator of a compound interacting too strongly or in multiple ways with the stationary phase. For an acidic compound like this compound, the primary cause is the acidic nature of both the silica gel and the carboxylic acid functional group.

  • Causality: Standard silica gel is slightly acidic. Your carboxylic acid can exist in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form on the silica surface. The neutral form moves up the plate with the eluent, while the anionic form remains strongly adsorbed to the silica. This dynamic equilibrium along the path of migration results in a long, continuous streak rather than a compact spot, making it impossible to assess purity or determine an accurate Rf value.

  • Solutions:

    • Acidify the Mobile Phase: The most effective solution is to suppress the deprotonation of your carboxylic acid.[3] Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This ensures your compound remains in its less polar, protonated form, leading to a well-defined spot.

    • Use a Different Stationary Phase: Consider using alumina (neutral or basic) plates for TLC analysis, as they may offer different selectivity and reduce the acidic interaction. However, be aware that some N-heterocycles can be unstable on different adsorbents.[4][5]

    • Reverse-Phase TLC: Use C18-functionalized silica plates (reverse-phase TLC). Here, the separation is based on hydrophobicity. Your polar carboxylic acid will have a higher Rf in more polar mobile phases (like acetonitrile/water).

Question 2: I ran a silica gel column with an acidified eluent, but my yield is very low. Where did my compound go?

Answer: Low recovery from a silica column, even with an acidified eluent, points to several potential issues. While acidifying the eluent helps with migration, it may not solve all problems.

  • Causality & Solutions:

    • Irreversible Adsorption/Decomposition: Some highly polar or complex heterocyclic compounds can still bind irreversibly to the active sites on silica gel or even decompose.[6] To test for this, take a small sample of your crude material, dissolve it, add a pinch of silica gel, and stir for an hour. Then, spot the solution on a TLC plate next to the original solution. If the product spot is significantly diminished or new spots appear, your compound is likely not stable to silica. In this case, you should avoid silica chromatography altogether and consider recrystallization or preparative HPLC.

    • Elution with Insufficiently Polar Solvent: Your compound may still be on the column. Carboxylic acids can be quite polar, especially with the heterocyclic core. If you finished the column with a solvent system that was not polar enough, the compound may not have eluted. Try flushing the column with a much stronger solvent system, such as 5-10% methanol in dichloromethane, to recover the remaining material.

    • Co-elution with a UV-inactive Impurity: If you are relying solely on TLC with UV visualization, you might have a significant non-UV active impurity that makes up the bulk of the isolated mass. Consider staining your TLC plate with a universal stain (like potassium permanganate or vanillin) to visualize all components.

Question 3: My product is a yellow or brown solid after chromatography, but the NMR looks clean and the TLC shows a single spot. What is this color from?

Answer: This is a common issue, especially with compounds synthesized using transition metal catalysts (e.g., palladium) or those prone to oxidation.[7]

  • Causality & Solutions:

    • Trace Metal Impurities: If a palladium catalyst was used in the synthesis, trace amounts can leach into the product. These are often highly colored and can persist even after chromatography.

      • Solution: Stir a solution of your compound in a solvent like ethyl acetate or THF with activated carbon for 15-30 minutes, then filter through a pad of Celite®. This can often remove baseline and colored impurities.[7] Be aware that activated carbon can also adsorb your product, so use it judiciously and monitor the solution by TLC.

    • Oxidation: Heterocyclic compounds can be sensitive to air and light, forming minor, highly colored oxidative byproducts.[7]

      • Solution: A final recrystallization is often the best way to remove these types of impurities, as they may have slightly different solubility profiles. Ensure you store the final, pure compound under an inert atmosphere (nitrogen or argon) and protect it from light.

Question 4: I'm trying to recrystallize the compound, but it keeps "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the solubility curve is very steep. The resulting oil is an amorphous, often impure form of your compound.

  • Causality & Solutions:

    • Inappropriate Solvent Choice: The solvent may be too good, requiring a very large temperature drop that the compound cannot crystallize fast enough to keep up with.

      • Solution: The key is to find a solvent system where the compound is sparingly soluble at room temperature but fully soluble when hot.[4] Screen a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures with water/hexanes). A good starting point for imidazo[2,1-b]thiazole derivatives can be ethanol.[8]

    • Cooling Too Quickly: Rapid cooling encourages precipitation rather than crystallization.

      • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool can help. Once at room temperature, you can then move it to a refrigerator and finally a freezer to maximize yield.

    • Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.

      • Solution: If the crude product is very impure, a preliminary purification by a quick filtration through a silica plug might be necessary before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, first-pass purification strategy for this compound?

A1: For a moderately polar, acidic compound like this, two strategies are highly recommended:

  • Acidified Silica Gel Chromatography: This is often the most versatile method. It allows for the separation of compounds with different polarities. The key is to use an eluent containing 0.5-1% acetic or formic acid to ensure the carboxylic acid is protonated and moves as a single species.[3] A typical starting gradient could be from 20% to 100% ethyl acetate in hexanes, followed by 0% to 10% methanol in dichloromethane if the compound is very polar.

  • Recrystallization: If the crude product is relatively clean (>85-90% pure), recrystallization is an excellent method for obtaining highly pure, crystalline material.[4][8] It is efficient and avoids potential decomposition on silica gel. Solvent screening is crucial.

Q2: Can I use Preparative Reverse-Phase HPLC for this compound?

A2: Absolutely. Preparative reverse-phase HPLC is an excellent, albeit more resource-intensive, method for purifying polar compounds, especially for final polishing to achieve >99% purity or for separating very similar impurities.[9][10]

  • Stationary Phase: A C18 column is the standard choice.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is typically used. To ensure good peak shape for the carboxylic acid, the aqueous portion should be acidified with 0.1% trifluoroacetic acid (TFA) or formic acid. This keeps the carboxyl group protonated and provides a counter-ion.[11]

Q3: What are the primary impurities I should expect?

A3: The impurity profile depends heavily on the synthetic route. However, for the synthesis of imidazo[2,1-b]thiazoles, common impurities include:

  • Unreacted starting materials (e.g., a substituted 2-aminothiazole).[5]

  • Reaction intermediates that did not fully cyclize.

  • Isomeric byproducts formed from alternative reaction pathways.[5]

  • Byproducts from side reactions like hydrolysis or oxidation. These impurities can often be identified and tracked using LC-MS analysis of the crude reaction mixture.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the best purification strategy based on initial analysis of your crude product.

Purification_Decision_Tree Start Crude Product Analysis (TLC, LCMS, 1H NMR) TLC_Analysis Run TLC (Acidified Eluent) Is there a clean, single spot? Start->TLC_Analysis Purity_Check Estimate Purity by NMR/LCMS Is purity > 90%? TLC_Analysis->Purity_Check Yes Separation_Check Are spots well-separated (ΔRf > 0.2)? TLC_Analysis->Separation_Check No Recrystallize Attempt Recrystallization Purity_Check->Recrystallize Yes Flash_Column Perform Flash Column Chromatography (Acidified Eluent) Purity_Check->Flash_Column No Separation_Check->Flash_Column Yes Prep_HPLC Use Preparative HPLC Separation_Check->Prep_HPLC No Final_Product Pure Product Recrystallize->Final_Product Flash_Column->Final_Product Success Troubleshoot Troubleshoot: - Check for decomposition - Consider alternative methods Flash_Column->Troubleshoot Failure Prep_HPLC->Final_Product

Caption: Decision tree for selecting a purification method.

Data & Methodologies

Table 1: Comparison of Primary Purification Techniques
TechniqueProsConsBest For
Recrystallization - High purity achievable- Scalable and cost-effective- Removes trace colored impurities- Requires a crystalline solid- Can have lower yields- Finding a solvent can be difficultHigh-purity final product when crude is >90% pure.[4][8]
Flash Chromatography - Good for complex mixtures- High throughput- Widely applicable- Potential for product decomposition- Requires more solvent- Can be labor-intensivePrimary purification of crude reaction mixtures with multiple components.[2][4]
Preparative HPLC - Highest resolution for difficult separations- Excellent for final polishing- Automated- Expensive (solvents, columns, equipment)- Lower loading capacity- Requires method developmentSeparating very similar isomers or achieving >99.5% purity for analytical standards.[9][10]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for purifying grams of crude this compound.

  • Solvent System Selection:

    • Using a silica gel TLC plate, find a solvent system that gives your product an Rf of ~0.2-0.3.

    • Start with mixtures of Ethyl Acetate (EtOAc) and Hexanes. If the compound does not move, switch to Dichloromethane (DCM) and Methanol (MeOH).

    • Crucially, add 1% acetic acid to the chosen eluent mixture. For example: EtOAc/Hexane/AcOH (50:50:1) or DCM/MeOH/AcOH (95:5:1).

  • Column Packing:

    • Select a column size appropriate for your sample amount (typically a 20:1 to 50:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% EtOAc in Hexane + 1% AcOH).

    • Pour the slurry into the column and use gentle air pressure to pack a firm, level bed of silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively (recommended): Perform "dry loading." Dissolve the crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel (~2-3x the weight of your crude), and evaporate the solvent under reduced pressure to get a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system, collecting fractions.

    • Monitor the fractions by TLC (using the same acidified eluent).

    • Gradually increase the polarity of the eluent to move the compound off the column.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

  • Post-Column Workup:

    • The added acetic acid will be present in your final product. To remove it, dissolve the product in EtOAc, wash with water and then brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate. This step is only necessary if the residual acid interferes with subsequent steps. For simple characterization, co-evaporation with a high-boiling solvent like toluene can remove most of the acetic acid.

Protocol 2: Recrystallization
  • Solvent Screening (Small Scale):

    • Place ~10-20 mg of your crude product into several small test tubes.

    • Add a few drops of a different solvent to each tube (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate).

    • If the compound dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve, gently heat the tube. If it dissolves when hot but precipitates upon cooling, you have found a potential solvent.

  • Recrystallization Procedure (Large Scale):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal.[4]

    • Once the solution has reached room temperature, cool it further in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

References

"troubleshooting low reactivity of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid (CAS 24918-20-5). This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common reactivity issues encountered during the chemical modification of this heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you rationalize and solve experimental challenges.

Understanding the Molecule: The Root of Reactivity Challenges

The 6-Chloro-imidazo[2,1-b]thiazole core is a fused heterocyclic system that is considered electron-deficient.[1][2] This is due to the presence of electronegative nitrogen and sulfur atoms within the aromatic rings. This electronic nature is the primary determinant of the molecule's reactivity profile and presents two main challenges:

  • Deactivated Carboxylic Acid: The electron-withdrawing character of the fused ring system reduces the electron density of the C5-carboxylic acid group. This deactivation makes it more difficult to activate for nucleophilic attack, such as in amide bond formation or esterification, compared to a simple benzoic acid.

  • Deactivated Aryl Chloride: The C6-chloro substituent is attached to an electron-deficient aromatic ring, which can make it a challenging substrate for certain transition-metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling.[3] These reactions typically proceed more readily with aryl bromides or iodides.

This guide provides a systematic, question-based approach to overcoming these inherent reactivity hurdles.

General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to rule out fundamental issues with your starting materials and experimental setup. Low or no product formation often traces back to one of these primary areas.

G cluster_start Initial Problem cluster_checks Primary Troubleshooting Checks cluster_solutions Corrective Actions & Further Analysis Start Low / No Product Formation Purity Q1: Is my starting material pure? Start->Purity Begin Here Solubility Q2: Is my starting material fully dissolved? Purity->Solubility Yes Purity_Sol Confirm structure & purity (>95%) via NMR, LC-MS, HPLC. Purity->Purity_Sol No / Unsure Solubility_Sol Screen solvents (DMF, DMAc, NMP). Use co-solvents or gentle heating. Solubility->Solubility_Sol No Reaction_Opt Proceed to Reaction-Specific Troubleshooting Guides Solubility->Reaction_Opt Yes Purity_Sol->Solubility Solubility_Sol->Reaction_Opt

Caption: A stepwise workflow for troubleshooting low reactivity.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Starting Material & General Setup

Q1: My reaction is not working. How can I be sure the purity of my this compound is not the issue?

A1: This is the most critical first step. Impurities can poison catalysts or interfere with the reaction.

  • Expert Insight: The starting material should be a free-flowing solid. If it appears gummy or discolored, it may have degraded or retained solvent. The carboxylic acid proton should be clearly visible in ¹H NMR (often >10 ppm, solvent dependent) and the mass should be correct by LC-MS.

  • Recommended Actions:

    • Spectroscopic Analysis: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Ensure there are no significant signals from residual solvents or synthetic precursors.

    • Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the purity. A purity of >95% is strongly recommended for developing new methodology.[4]

Q2: My compound has poor solubility in the reaction solvent. Could this be the cause of low reactivity?

A2: Absolutely. Poor solubility is a very common reason for failed or sluggish reactions, as the effective concentration of the substrate in solution is much lower than intended.[4]

  • Expert Insight: this compound is a fairly polar, rigid molecule. It will likely have limited solubility in non-polar solvents like toluene or THF at room temperature.

  • Recommended Actions:

    • Solvent Screening: Test solubility in common polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).

    • Gentle Heating: For many reactions, heating the mixture (e.g., to 40-60 °C) can significantly improve solubility and reaction rates. Always ensure your reagents are stable at the chosen temperature.

    • Co-solvents: In some cases, using a co-solvent system (e.g., DMF/DCM) can improve the solubility of all reaction components.

Part 2: Troubleshooting Amide Bond Formation

Q3: I am trying to form an amide with a primary/secondary amine using standard coupling reagents (like EDC/HOBt), but the reaction is slow or gives a low yield. What is going wrong?

A3: This is a classic issue stemming from the deactivated nature of the carboxylic acid. Standard coupling conditions may not be sufficient to activate the carboxylate for nucleophilic attack by the amine. The key is to form a highly reactive activated ester intermediate.

  • Expert Insight: The reaction between a carboxylic acid and a coupling reagent forms an activated intermediate. For deactivated acids, you need a reagent that creates a very good leaving group, thus making the carbonyl carbon highly electrophilic. Uronium/aminium salts like HATU are often superior to carbodiimides for this purpose.

G RCOOH R-COOH (Deactivated Acid) ActiveEster O-Acylisourea Intermediate (Highly Activated) RCOOH->ActiveEster HATU HATU (Coupling Reagent) HATU->ActiveEster Base Base (DIPEA) - H+ Base->ActiveEster Amide R-C(O)NH-R' (Desired Amide) ActiveEster->Amide + Amine Byproduct HOAt + Urea byproduct ActiveEster->Byproduct Amine R'-NH₂ (Amine) Amine->Amide

Caption: Activation of a deactivated carboxylic acid using HATU.

  • Troubleshooting & Optimization:

    • Switch to a Stronger Coupling Reagent: If EDC/HOBt fails, move to a more potent uronium-based reagent.

    • Control Stoichiometry and Addition Order: Always add the coupling reagent to a solution of the carboxylic acid and base before adding the amine. This pre-activation step is crucial to avoid side reactions. A common side reaction is the coupling reagent reacting directly with the amine to form a guanidinium by-product.

    • Optimize the Base: A non-nucleophilic organic base is required. N,N-Diisopropylethylamine (DIPEA) is a standard choice. Triethylamine (TEA) can also be used. Use 2-3 equivalents.

    • Increase Temperature: If the reaction is sluggish at room temperature, gently heating to 40-50 °C can often drive it to completion.

ParameterRecommendation 1 (Standard)Recommendation 2 (Potent)Recommendation 3 (Alternative)
Coupling Reagent EDC (1.2 eq)HATU (1.2 eq)T3P (1.5 eq)
Additive HOBt (1.2 eq)None neededNone needed
Base DIPEA or TEA (2.5 eq)DIPEA (2.5 eq)Pyridine (solvent) or DIPEA (2.5 eq)
Solvent DMF or DCMDMF or NMPEthyl Acetate or THF
Temperature Room TemperatureRoom Temperature to 40 °C0 °C to Room Temperature
  • Protocol: High-Potency Amide Coupling with HATU

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 5 minutes.

    • Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 15-20 minutes for pre-activation.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature and monitor the reaction by LC-MS or TLC. If the reaction is slow, heat to 40 °C.

    • Upon completion, quench with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

Part 3: Troubleshooting Suzuki-Miyaura Cross-Coupling

Q4: I am attempting a Suzuki-Miyaura reaction to replace the C6-chloro group with an aryl or heteroaryl boronic acid, but I see no product, or only starting material decomposition. What should I try?

A4: The C-Cl bond on this electron-deficient heterocycle is relatively strong and requires a highly active palladium catalyst to undergo oxidative addition, the first and often rate-limiting step of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]

  • Expert Insight: Successful Suzuki coupling of challenging aryl chlorides hinges on the choice of palladium precursor and, most importantly, the phosphine ligand. Bulky, electron-rich phosphine ligands (like those from the Buchwald or Fu groups) are designed to accelerate the oxidative addition and reductive elimination steps.[5][6] The choice of base is also critical, as it must activate the boronic acid for transmetalation without degrading the substrate or catalyst.[5]

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [R-Pd(II)-Cl]L₂ (Oxidative Addition) Pd0->OxAdd + R-Cl ArCl R-Cl (Substrate) Trans [R-Pd(II)-R']L₂ (Transmetalation) OxAdd->Trans + R'-B(OH)₃⁻ ArBOH2 R'-B(OH)₂ + Base RedElim R-R' (Coupled Product) Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Troubleshooting & Optimization:

    • Catalyst System is Key: Move beyond first-generation catalysts. Use a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a specialized ligand.

    • Screen Bases: The base plays a crucial role. Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. Stronger bases like Cs₂CO₃ can sometimes be more effective but also risk substrate degradation at high temperatures.

    • Solvent and Temperature: A mixture of an organic solvent and water is standard (e.g., Dioxane/H₂O, Toluene/H₂O). Degassing the solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) is absolutely critical to prevent oxidation and deactivation of the Pd(0) catalyst. Reactions often require elevated temperatures (80-110 °C).

    • Boronic Acid Quality: Ensure your boronic acid or ester is pure. Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive.

ParameterRecommendation 1 (Standard)Recommendation 2 (Buchwald)Recommendation 3 (Fu)
Pd Source (mol%) Pd(OAc)₂ (2-5%)Pd₂(dba)₃ (2-5%)Pd(OAc)₂ (2-5%)
Ligand (mol%) SPhos (4-10%)XPhos (4-10%)RuPhos (4-10%)
Base K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (5:1)THF / H₂O (4:1)
Temperature 90-110 °C90-110 °C80-100 °C
  • Protocol: Optimized Suzuki-Miyaura Coupling

    • To a reaction vial, add this compound (1.0 eq), the boronic acid (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

    • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.05 eq) and the phosphine ligand (e.g., SPhos, 0.10 eq) in the chosen organic solvent (e.g., Dioxane).

    • Add the degassed organic solvent and degassed water to the vial containing the solids.

    • Add the catalyst solution to the reaction mixture.

    • Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature, filter through celite to remove palladium residues, and proceed with standard aqueous workup and purification.

By systematically addressing these common issues, from starting material integrity to the selection of highly active reagents and catalysts, researchers can successfully overcome the inherent low reactivity of the this compound scaffold.

References

"side reactions to avoid in the synthesis of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the creation of novel therapeutic agents, including potent anti-tuberculosis and kinase inhibitor candidates.[1][2][3] The synthetic pathway, while straightforward in principle, involves critical steps where side reactions can significantly impact yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common experimental challenges, providing field-proven insights and troubleshooting strategies to help you navigate the synthesis with confidence and achieve high-quality results. We will address specific issues encountered during the key cyclocondensation and hydrolysis stages.

Synthetic Pathway Overview

The most common and efficient route to the target compound involves a two-step process: a Hantzsch-type cyclocondensation to form the fused heterocyclic core, followed by a saponification of the resulting ester.

Synthetic_Pathway cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Saponification A 2-Amino-4-chlorothiazole C Ethyl 6-chloro-imidazo[2,1-b]thiazole-5-carboxylate A->C Reflux (e.g., Ethanol) B Ethyl 2-chloro-3-oxobutanoate B->C D This compound (Target Compound) C->D Hydrolysis (e.g., LiOH)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each question is framed around a common experimental observation, followed by a detailed explanation of the cause and a recommended protocol for resolution.

Stage 1: Cyclocondensation Reaction

Question 1: "My cyclocondensation reaction has a very low yield, and TLC analysis shows multiple unidentified spots along with unreacted starting material. What is the likely cause?"

Answer: This is a frequent issue that typically points to one of three areas: reagent quality, reaction conditions, or competing side reactions. The reaction involves the nucleophilic attack of the 2-aminothiazole on the α-haloketone, a classic Hantzsch thiazole synthesis variation adapted for this fused system.[4][5]

Underlying Causes & Solutions:

  • Reagent Instability: Ethyl 2-chloro-3-oxobutanoate is susceptible to decomposition and self-condensation, especially if stored improperly or exposed to moisture or base.

    • Validation Protocol: Before starting, verify the purity of your α-haloketone via ¹H NMR. Use freshly opened or recently purified material.

  • Suboptimal Thermal Conditions: While heat is required to drive the reaction, excessive temperatures can lead to thermal degradation of the starting materials and product, resulting in tar formation.

    • Protocol: Refluxing in a solvent like absolute ethanol or 1,4-dioxane typically provides the necessary activation energy without promoting significant decomposition.[1] Monitor the reaction by TLC; prolonged heating after consumption of the limiting reagent is detrimental.

  • Incorrect Stoichiometry: An excess of the aminothiazole is sometimes used to ensure the complete consumption of the more valuable or unstable α-haloketone, but a large excess can complicate purification.

    • Protocol: Start with a 1:1 or 1:1.1 molar ratio of 2-amino-4-chlorothiazole to ethyl 2-chloro-3-oxobutanoate.

Recommended Experimental Protocol: Cyclocondensation

  • To a solution of 2-amino-4-chlorothiazole (1.0 eq) in absolute ethanol (10 mL per mmol of thiazole), add ethyl 2-chloro-3-oxobutanoate (1.05 eq).

  • Heat the mixture to reflux and monitor the reaction progress every 1-2 hours using TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • The crude solid can be purified by recrystallization from ethanol or by trituration with cold diethyl ether to yield Ethyl 6-chloro-imidazo[2,1-b]thiazole-5-carboxylate.

Troubleshooting_Cyclo Start Low Yield in Cyclocondensation? CheckPurity Check Purity of Ethyl 2-chloro-3-oxobutanoate (via NMR) Start->CheckPurity Is reagent quality a concern? OptimizeTemp Optimize Reaction Temp. (Reflux in EtOH/Dioxane) Start->OptimizeTemp Is tar formation observed? AdjustStoich Adjust Stoichiometry (Start with 1:1.05 ratio) Start->AdjustStoich Are starting materials left over? Success Improved Yield & Purity CheckPurity->Success OptimizeTemp->Success AdjustStoich->Success

Caption: Troubleshooting flowchart for the cyclocondensation step.

Stage 2: Saponification (Ester Hydrolysis)

Question 2: "During the hydrolysis of my ester to the carboxylic acid, my yield is drastically reduced. LC-MS analysis suggests the formation of a product that has lost a mass of 44 Da. What is this side reaction and how can I prevent it?"

Answer: This is a classic case of decarboxylation . The loss of 44 Da corresponds precisely to the loss of a CO₂ molecule. Heterocyclic carboxylic acids, particularly those with electron-donating heteroatoms adjacent to the carboxyl group, can be thermally or chemically unstable.[6] Harsh hydrolytic conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures) can promote this unwanted side reaction.

The mechanism involves the formation of a resonance-stabilized carbanion intermediate at the 5-position after the loss of CO₂, which is then quenched by a proton from the solvent.

Data Comparison: Hydrolysis Conditions

ParameterHarsh Conditions (High Risk of Decarboxylation)Mild Conditions (Recommended)
Base NaOH or KOH (2-5 M)LiOH·H₂O
Solvent Methanol / WaterTHF / Water (3:1)
Temperature Reflux (65-100 °C)Room Temperature (20-25 °C)
Reaction Time 1-4 hours12-24 hours (monitor by TLC)
Primary Side Reaction Decarboxylation Minimal
Typical Yield < 50%> 85%

Recommended Experimental Protocol: Mild Saponification

  • Dissolve the Ethyl 6-chloro-imidazo[2,1-b]thiazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) and stir the mixture vigorously at room temperature.

  • Monitor the disappearance of the starting ester by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, carefully acidify the reaction mixture to pH 2-3 with cold 1 M HCl. Use an ice bath to dissipate any heat generated.

  • The precipitated white solid is the target carboxylic acid. Collect it by vacuum filtration, wash with cold water, and dry under vacuum.

This mild, controlled approach using LiOH minimizes the thermal stress on the molecule, effectively suppressing the decarboxylation pathway and preserving your product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in the synthesis? A: Across both steps, temperature control is paramount. In the cyclocondensation, it prevents thermal degradation. In the hydrolysis and subsequent acidic work-up, it is the single most effective way to prevent unwanted decarboxylation.

Q2: Why is 2-amino-4-chlorothiazole used as the starting material? Can other thiazoles be used? A: 2-amino-4-chlorothiazole is used to directly install the required chlorine atom at the 6-position of the final imidazo[2,1-b]thiazole ring system. While other substituted 2-aminothiazoles can be used, this would lead to different analogues of the final product.[7] The 2-amino group is essential as it serves as the nucleophile that initiates the ring formation.[8]

Q3: My final product is an off-white or yellowish powder. Is this a concern? A: While the pure compound is typically a white solid, slight discoloration can occur due to trace impurities or minor amounts of degradation products. If NMR and LC-MS analysis confirm high purity (>98%), the color is often not a functional issue for subsequent reactions. However, if purity is a concern, recrystallization from a suitable solvent like ethanol/water or purification via column chromatography can be employed.

Q4: How can I spectroscopically confirm that the cyclization was successful? A: In the ¹H NMR spectrum, the formation of the imidazo[2,1-b]thiazole ring system results in the appearance of a characteristic singlet for the proton at the 3-position (C3-H). Additionally, the disappearance of the signals corresponding to the amino group protons of the starting 2-aminothiazole is a key indicator.

References

Technical Support Center: NMR and Mass Spectrometry Analysis of Impurities in 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of impurities in 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this important heterocyclic compound and its related substances.

The imidazo[2,1-b]thiazole scaffold is a core component in many biologically active molecules, making the purity of derivatives like this compound critical for research and pharmaceutical applications.[1][2][3] This guide provides in-depth, question-and-answer-based troubleshooting for NMR and mass spectrometry, the two cornerstone analytical techniques for structural elucidation and impurity profiling.

Section 1: Frequently Asked Questions (FAQs) about Impurity Analysis

Q1: What are the most probable impurities I might encounter during the synthesis of this compound?

A1: Impurities can originate from various sources, including unreacted starting materials, side-products from competing reaction pathways, intermediates, and degradation products.[4] For a typical synthesis of the imidazo[2,1-b]thiazole core, which often involves the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound, you should be vigilant for:

  • Unreacted Starting Materials: Residual 2-amino-thiazole precursors or halo-keto acid derivatives.

  • Isomeric Byproducts: Formation of regioisomers is a possibility depending on the specific synthetic route. For instance, alternative cyclization pathways could lead to different substitution patterns on the imidazothiazole ring.

  • Hydrolysis Products: The carboxylic acid moiety can be susceptible to decarboxylation under harsh thermal or pH conditions.

  • Residual Solvents: Solvents used during reaction and purification (e.g., ethanol, ethyl acetate, DMF) can be retained in the final product.[5]

Q2: My initial NMR spectrum of a new batch looks different from the reference standard. Where do I begin troubleshooting?

A2: A discrepancy in NMR spectra is a common issue. Here’s a systematic approach to diagnose the problem:

  • Verify Sample Preparation:

    • Solvent: Are you using the same deuterated solvent as for the reference? Different solvents can induce significant shifts in proton and carbon signals.[5]

    • Concentration: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions.[5][6]

    • Solubility: Ensure your compound is fully dissolved. Poor solubility results in broad peaks and an inaccurate representation of the sample.[5]

  • Check for Obvious Contaminants:

    • Water: A broad peak around 1.5-4.0 ppm (depending on the solvent) often indicates the presence of water.[5]

    • Residual Solvents: Look for characteristic peaks of common laboratory solvents (e.g., acetone at ~2.17 ppm, ethyl acetate at ~1.26, 2.05, and 4.12 ppm in CDCl₃).[5]

  • Systematic Spectral Comparison:

    • Chemical Shifts: Compare the chemical shifts of the major peaks. Are they shifted upfield or downfield?

    • Integration: Check the relative integration of the signals. Do they match the expected proton count for the target molecule?

    • Coupling Constants: Analyze the splitting patterns (multiplicity) and coupling constants (J-values). These are often less sensitive to concentration and solvent effects than chemical shifts.

This initial assessment will help you differentiate between a sample preparation issue, the presence of simple contaminants, or a genuine impurity with a distinct chemical structure.

Q3: I'm seeing no peaks or very weak signals in my mass spectrum. What are the likely causes?

A3: This is a frequent problem in mass spectrometry, often pointing to issues with sample introduction, ionization, or instrument parameters.[7][8]

  • Sample Concentration: The sample may be too dilute to generate a detectable signal. Conversely, a highly concentrated sample can cause ion suppression.[8]

  • Ionization Technique: Ensure the chosen ionization method (e.g., ESI, APCI) is suitable for your analyte. This compound, with its polar functional groups, should ionize well with Electrospray Ionization (ESI).

  • Instrument Tuning and Calibration: The mass spectrometer requires regular tuning and calibration to ensure optimal performance.[8]

  • Leaks: Air leaks in the system can significantly reduce sensitivity.[7]

  • Sample Delivery: Check for clogs in the sample introduction line or an issue with the autosampler.[7][9]

Section 2: NMR Troubleshooting Guide

This section provides detailed solutions to specific NMR-related problems you might face.

Scenario 1: Unexpected peaks in the aromatic region of the ¹H NMR spectrum.

  • Question: My ¹H NMR shows the expected signals for this compound, but there are extra doublets in the 7-8 ppm region. What could they be?

  • Expert Analysis: The aromatic region of imidazo[2,1-b]thiazole derivatives is typically characterized by distinct doublets for the protons on the thiazole and imidazole rings.[1][10] The presence of additional signals suggests an isomeric impurity or a related aromatic byproduct.

  • Troubleshooting Protocol:

    • Check for Isomers: Consider the possibility of regioisomers formed during synthesis. For example, if a different starting thiazole was used, the substitution pattern would change, leading to a different set of aromatic signals.

    • 2D NMR Spectroscopy: Run a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. This will help you piece together the spin systems of both your target molecule and the unknown impurity. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their directly attached carbons, and an HMBC (Heteronuclear Multiple Bond Correlation) will show longer-range (2-3 bond) H-C correlations, which is invaluable for mapping out the structure of the impurity.[11]

    • Reference Spectra: Compare your spectrum to literature data for known imidazo[2,1-b]thiazole derivatives to see if you can find a match for the impurity's signal pattern.[10][12]

Scenario 2: Broad peaks in the NMR spectrum.

  • Question: All the peaks in my ¹H NMR spectrum are broad, making it difficult to determine multiplicities. What's causing this?

  • Expert Analysis: Peak broadening can be caused by several factors, including poor shimming, sample inhomogeneity, or chemical exchange phenomena.[5]

  • Troubleshooting Protocol:

    • Shimming: Re-shim the instrument, as poor magnetic field homogeneity is a common cause of broad peaks.

    • Sample Preparation:

      • Ensure the sample is fully dissolved. If you see solid particles, filter the sample.

      • Try a different deuterated solvent in which your compound has better solubility.[5]

      • Lower the sample concentration.[6]

    • Temperature Effects: If the broadening is due to dynamic processes like conformational exchange (rotamers), acquiring the spectrum at a higher temperature might sharpen the peaks by increasing the rate of exchange.[5]

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening. Ensure your glassware is scrupulously clean.

Workflow for NMR Impurity Identification

G Workflow for NMR-Based Impurity Identification A Initial ¹H NMR Spectrum Shows Unexpected Peaks B Check for Simple Contaminants (Solvent, Water) A->B C Acquire High-Resolution ¹H and ¹³C NMR B->C Contaminants Ruled Out D Run 2D NMR Experiments (COSY, HSQC, HMBC) C->D E Propose Putative Structure(s) for Impurity D->E F Compare with Literature Data or Synthesize a Standard E->F G Structure Confirmed F->G Match Found H Structure Not Confirmed F->H No Match G Hypothetical MS/MS Fragmentation Pathway A [M+H]⁺ m/z ≈ 202.97 B Loss of CO₂ (Decarboxylation) A->B C Fragment 1 m/z ≈ 158.97 B->C D Loss of CO C->D F Ring Cleavage C->F E Fragment 2 m/z ≈ 130.97 D->E G Smaller Fragments F->G

References

Technical Support Center: Method Refinement for Consistent Results with 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-chloro-imidazo[2,1-b]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and refine methodologies for achieving consistent and reproducible results in their experiments involving this compound. The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of various therapeutic agents, and mastering its synthesis and handling is crucial for advancing research.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower your scientific endeavors.

Frequently Asked Questions (FAQs)

This section addresses common inquiries and potential stumbling blocks encountered during the synthesis, purification, and handling of this compound.

Q1: My synthesis of this compound is resulting in low yields. What are the likely causes?

A1: Low yields in the synthesis of imidazo[2,1-b]thiazoles are a common issue, often stemming from incomplete reactions, side product formation, or degradation of the product. Classical synthetic methods can be plagued by long reaction times and high temperatures, which can contribute to these problems.[2] Key factors to investigate include the purity of your starting materials (2-amino-5-chlorothiazole and a suitable three-carbon electrophile), the efficiency of the cyclization step, and potential hydrolysis of the carboxylic acid or its ester precursor under the reaction conditions. Inadequate temperature control can also lead to the formation of undesired isomers or polymeric materials.

Q2: I am observing a persistent impurity in my final product that is difficult to remove by standard recrystallization. What could it be?

A2: A common impurity in this synthesis is the unreacted starting material or a partially cyclized intermediate. Another possibility is the presence of a regioisomer, formed if the cyclization reaction is not completely selective. If an ester hydrolysis step is involved, incomplete hydrolysis will leave residual ester in your final product. We recommend using a combination of analytical techniques, such as HPLC and LC-MS, to identify the mass of the impurity, which can provide clues to its structure.

Q3: What are the best solvents for the recrystallization of this compound?

A3: The choice of solvent is critical for effective purification. For a carboxylic acid like this, polar solvents are generally a good starting point. A mixed solvent system often provides the best results, where the compound is dissolved in a good solvent at an elevated temperature and then a poor solvent (anti-solvent) is added to induce crystallization upon cooling. We recommend screening solvents such as ethanol, methanol, acetonitrile, and mixtures with water or ethyl acetate. For related imidazo[2,1-b]thiazole derivatives, solvent systems like ethanol/water or toluene have been used successfully.

Q4: How should I store this compound to ensure its stability?

A4: As a chlorinated heterocyclic compound, it is advisable to store it in a cool, dry, and dark place to prevent potential degradation. Some commercial suppliers recommend cold-chain transportation.[3] Long-term storage should be under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen, which could potentially lead to slow decomposition over time.

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific experimental stages.

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Reaction fails to go to completion (TLC shows starting material) Insufficient reaction time or temperature.Increase the reaction time and/or temperature incrementally. Monitor the reaction progress closely by TLC. Consider a higher boiling point solvent if appropriate.
Poor quality of reagents.Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Inefficient catalyst or base (if applicable).If using a catalyst or base, ensure it is fresh and active. Consider screening alternative catalysts or bases.
Formation of multiple products (spots on TLC) Side reactions due to high temperature.Lower the reaction temperature and extend the reaction time.
Lack of regioselectivity in the cyclization step.Optimize the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.
Decomposition of the product.Use milder reaction conditions if possible. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
Product oils out during work-up The product is not crystalline under the current conditions.Try a different work-up procedure. For example, instead of direct precipitation, extract the product into an organic solvent, dry, and concentrate to a smaller volume before attempting crystallization.
Presence of impurities that inhibit crystallization.Attempt a preliminary purification by column chromatography before crystallization.
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Difficulty in finding a suitable recrystallization solvent The compound has very high or very low solubility in common solvents.Screen a wider range of solvents, including polar aprotic solvents like DMF or DMSO (use with caution due to high boiling points) and solvent mixtures.
The compound is forming an oil instead of crystals.Use a slower crystallization method. Try vapor diffusion or slow cooling in a well-insulated container. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Co-precipitation of impurities The impurity has similar solubility to the product.Try a different solvent system for recrystallization. If that fails, column chromatography is the recommended next step.
Low recovery after recrystallization The product is too soluble in the chosen solvent, even at low temperatures.Use a solvent in which the product has lower solubility, or use a smaller volume of the good solvent and add more anti-solvent. Ensure the solution is thoroughly cooled before filtering.

Experimental Protocols

The following are representative protocols based on established synthetic strategies for the imidazo[2,1-b]thiazole scaffold.[4] Researchers should adapt and optimize these protocols for their specific laboratory conditions.

Protocol 1: Synthesis of this compound

This protocol is a plausible route and may require optimization.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Intermediate Ester cluster_step2 Step 2: Hydrolysis cluster_workup Work-up & Purification start 2-Amino-5-chlorothiazole + Diethyl 2-chloro-3-oxosuccinate react React in Ethanol with NaHCO3 Reflux for 24h start->react product1 Diethyl 6-chloroimidazo[2,1-b]thiazole-5-carboxylate react->product1 hydrolysis Hydrolyze with LiOH in THF/Water Stir at RT for 12h product1->hydrolysis product2 This compound hydrolysis->product2 acidify Acidify with HCl (aq) product2->acidify filter Filter precipitate acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize final_product Pure Product recrystallize->final_product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Diethyl 6-chloroimidazo[2,1-b]thiazole-5-carboxylate

  • To a solution of 2-amino-5-chlorothiazole (1 equivalent) in ethanol, add diethyl 2-chloro-3-oxosuccinate (1.1 equivalents) and sodium bicarbonate (2.5 equivalents).

  • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature for 12 hours or until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

PurificationWorkflow start Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve add_solvent Add hot water dropwise until solution becomes turbid dissolve->add_solvent cool Allow to cool slowly to room temperature add_solvent->cool ice_bath Cool in an ice bath for 30 minutes cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with cold ethanol/water mixture filter->wash dry Dry under vacuum wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Recrystallization workflow for purification.

  • Place the crude this compound in a flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Analytical Methods and Characterization

Consistent and accurate analysis is key to validating your experimental results.

High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method is essential for assessing the purity of your compound and for monitoring reaction progress. Below are recommended starting conditions that should be optimized for your specific instrument and column.

Parameter Recommended Starting Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or 280 nm (a UV scan of the pure compound is recommended to determine the optimal wavelength)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity confirmation.

  • ¹H NMR: The proton of the carboxylic acid is expected to be a broad singlet in the downfield region, typically between 10-13 ppm. The two protons on the imidazo[2,1-b]thiazole ring will likely appear as doublets or singlets in the aromatic region (7-9 ppm), with their exact chemical shifts influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear around 160-175 ppm. The carbons of the heterocyclic ring will have distinct signals, and their assignment can be aided by 2D NMR techniques like HSQC and HMBC.

References

Validation & Comparative

Validating the Antimicrobial Potential of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The imidazo[2,1-b]thiazole scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3][4] This guide provides an in-depth comparative analysis of a specific derivative, 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid, outlining the experimental validation of its antimicrobial activity against clinically relevant pathogens. We will explore its performance benchmarked against established standard-of-care antibiotics, offering a comprehensive resource for researchers and drug development professionals.

The Scientific Rationale: Why Imidazo[2,1-b]thiazoles?

The imidazo[2,1-b]thiazole nucleus is a fused bicyclic system that has attracted significant attention from medicinal chemists. Its rigid structure and diverse substitution patterns allow for the fine-tuning of its pharmacological properties. Numerous studies have demonstrated that modifications to this core can lead to potent antimicrobial agents.[5][6][7] Some derivatives have shown activity against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to address critical unmet medical needs.[8] The mechanism of action for some imidazo[2,1-b]thiazole derivatives has been suggested to involve the inhibition of essential bacterial enzymes like DNA gyrase, a validated target for antimicrobial drugs.[8]

This guide focuses on the validation of this compound, a derivative featuring a chlorine atom at the 6-position and a carboxylic acid group at the 5-position. These functional groups can significantly influence the compound's physicochemical properties, such as solubility and cell permeability, and its interaction with biological targets.

Experimental Validation: A Step-by-Step Approach

To rigorously assess the antimicrobial efficacy of this compound, a series of standardized in vitro assays are essential. The following protocols provide a robust framework for this validation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is fundamental in determining the potency of a new compound.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate. A range of concentrations should be tested to determine the precise MIC value.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ciprofloxacin, Vancomycin) is also tested as a comparator.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Diagram of the MIC Assay Workflow:

MIC_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.

Experimental Protocol:

  • Perform MIC Assay: The MBC assay is a continuation of the MIC assay.

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Comparative Performance Analysis

To contextualize the antimicrobial potential of this compound, its activity must be compared against clinically used antibiotics. The following tables present a hypothetical but realistic dataset from such a comparative study.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of this compound and Comparator Drugs

MicroorganismThis compoundCiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)40.51
MRSA (ATCC 43300)8321
Escherichia coli (ATCC 25922)160.06>128
Pseudomonas aeruginosa (ATCC 27853)640.25>128

Table 2: Bactericidal Activity (MBC in µg/mL) of this compound and Comparator Drugs

MicroorganismThis compoundCiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)814
MRSA (ATCC 43300)16644

Interpretation of Results:

The hypothetical data suggests that this compound exhibits notable activity against Gram-positive bacteria, including the multidrug-resistant MRSA strain. While its potency against Gram-positive organisms is less than that of Vancomycin, it demonstrates a significant advantage over Ciprofloxacin in combating MRSA. The MBC data indicates that the compound is likely bactericidal against S. aureus and MRSA. The activity against Gram-negative bacteria appears to be lower in this hypothetical scenario, a common characteristic for this class of compounds which often show higher selectivity for Gram-positive bacteria.[9]

Potential Mechanism of Action: A Plausible Hypothesis

Based on existing literature for related compounds, a potential mechanism of action for this compound is the inhibition of bacterial DNA gyrase.[8] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.

Diagram of the Proposed Mechanism of Action:

MOA A 6-Chloro-imidazo[2,1-b]thiazole- 5-carboxylic acid B Bacterial DNA Gyrase A->B Binds to C Inhibition of DNA Supercoiling B->C Leads to D Disruption of DNA Replication C->D E Bacterial Cell Death D->E

Caption: Proposed Mechanism of Action via DNA Gyrase Inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to validating the antimicrobial activity of this compound. The presented experimental protocols and comparative data framework provide a solid foundation for its evaluation. While the presented data is illustrative, the promising activity of the broader imidazo[2,1-b]thiazole class suggests that this specific derivative warrants further investigation.

Future studies should focus on:

  • Broad-spectrum activity screening: Testing against a wider panel of clinical isolates, including other resistant strains and fungal pathogens.

  • Toxicity profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of infection.

  • Mechanism of action studies: Confirming the molecular target and mechanism of action through biochemical and genetic assays.

The continued exploration of novel scaffolds like the imidazo[2,1-b]thiazoles is paramount in the global fight against antimicrobial resistance.

References

A Comparative Analysis of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid and Known Antibiotics: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the scientific community continuously explores new chemical scaffolds. Among these, the imidazo[2,1-b]thiazole nucleus has emerged as a promising pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3] This guide provides a comprehensive comparative analysis of a representative compound from this class, 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid, against established antibiotics.

While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from closely related imidazo[2,1-b]thiazole analogs to provide a cogent and scientifically grounded comparison. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction to the Compounds

This compound: A Novel Contender

This compound belongs to the fused heterocyclic system of imidazo[2,1-b]thiazoles. The core structure is known to be a versatile scaffold in medicinal chemistry. The presence of the chloro and carboxylic acid moieties at positions 6 and 5, respectively, are expected to significantly influence its physicochemical properties and biological activity, including its potential as an antibacterial agent.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C6H3ClN2O2S[4]
Molecular Weight 202.62 g/mol [4]
Predicted LogP 1.3ChemAxon
Predicted pKa 3.5 (acidic)ChemAxon

The predicted lipophilicity (LogP) and acidity (pKa) suggest that the compound may have favorable properties for membrane permeability and solubility under physiological conditions, which are critical for antibacterial efficacy.

Comparator Antibiotics: The Gold Standards

To provide a robust comparative framework, three well-established antibiotics with distinct mechanisms of action and antibacterial spectra have been selected:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5][6] It is highly effective against a wide range of Gram-negative bacteria and also shows activity against some Gram-positive organisms.[6][7]

  • Vancomycin: A glycopeptide antibiotic that is primarily used against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9][10] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[8]

  • Linezolid: An oxazolidinone antibiotic, representing a newer class of synthetic antimicrobials.[11][12] It is effective against a range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE). Linezolid inhibits the initiation of bacterial protein synthesis, a unique mechanism that reduces the likelihood of cross-resistance with other protein synthesis inhibitors.[11][13][14]

Postulated Mechanism of Action of Imidazo[2,1-b]thiazole Derivatives

While the precise molecular target of this compound is yet to be elucidated, studies on related imidazo[2,1-b]thiazole derivatives suggest several potential mechanisms of antibacterial action. One of the most cited mechanisms is the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase, similar to fluoroquinolones. Other potential targets within this class of compounds include enzymes involved in cell wall biosynthesis or other critical metabolic pathways. The diverse biological activities reported for this scaffold suggest that different substitutions on the imidazo[2,1-b]thiazole ring can lead to varied mechanisms of action.

cluster_compound Imidazo[2,1-b]thiazole Derivative cluster_targets Potential Bacterial Targets Compound 6-Chloro-imidazo[2,1-b]thiazole- 5-carboxylic acid DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition of DNA Replication Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Disruption of Cell Integrity Other_Enzymes Other Essential Enzymes Compound->Other_Enzymes Metabolic Disruption

Caption: Postulated mechanisms of action for imidazo[2,1-b]thiazole derivatives.

Comparative Antibacterial Spectrum: A Data-Driven Overview

As direct MIC data for this compound is not available, the following table presents hypothetical yet plausible MIC values based on published data for structurally similar imidazo[2,1-b]thiazole derivatives. This allows for a preliminary comparison with the known activities of Ciprofloxacin, Vancomycin, and Linezolid against key Gram-positive and Gram-negative pathogens.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Antibiotic/CompoundStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Escherichia coliPseudomonas aeruginosa
This compound (Hypothetical) 4 - 168 - 3216 - 64>64
Ciprofloxacin 0.5 - 21 - 40.015 - 10.25 - 4
Vancomycin 1 - 2>256>256>256
Linezolid 1 - 41 - 4>64>64

Disclaimer: The MIC values for this compound are hypothetical and for illustrative purposes only, based on data for analogous compounds. Experimental verification is required.

Experimental Protocols for Comparative Analysis

To facilitate a rigorous and standardized comparison, the following detailed protocols are provided. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18][19][20]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted standard.[15][17][18]

Protocol:

  • Preparation of Inoculum:

    • From a fresh (18-24 h) culture on a suitable agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform two-fold serial dilutions of each compound in a 96-well microtiter plate using MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Start Prepare Bacterial Inoculum (0.5 McFarland) Dilute_Inoculum Dilute Inoculum to 5x10^5 CFU/mL Start->Dilute_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate Prepare_Plate Prepare Serial Dilutions of Compounds in 96-Well Plate Prepare_Plate->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[21][22][23][24][25]

Protocol:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • From each of these wells, subculture a fixed volume (e.g., 10 µL) onto a suitable agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent.[26][27][28][29][30]

Protocol:

  • Prepare a bacterial suspension in the logarithmic phase of growth and adjust to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing MHB.

  • Add the test compounds at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without any compound.

  • Incubate the flasks in a shaking incubator at 35-37°C.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable cell count (CFU/mL).

  • Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal.[28]

Start Prepare Bacterial Culture (log phase) Add_Compound Add Test Compound (at various MIC multiples) Start->Add_Compound Incubate Incubate with Shaking at 37°C Add_Compound->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Repeated Sampling Plate Serial Dilution and Plating for CFU Count Sample->Plate Analyze Plot log10 CFU/mL vs. Time Plate->Analyze

Caption: Workflow for the time-kill kinetics assay.

Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the toxicity of a novel antimicrobial compound against mammalian cells to determine its therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[31][32][33][34]

Protocol:

  • Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Conclusion and Future Directions

The imidazo[2,1-b]thiazole scaffold represents a promising starting point for the development of new antibacterial agents. While this compound itself requires further experimental evaluation, the data from related analogs suggest potential activity against a range of bacterial pathogens. The provided experimental protocols offer a standardized framework for conducting a thorough comparative analysis of this and other novel compounds against established antibiotics.

Future research should focus on synthesizing this compound and its derivatives and performing the described in vitro assays to determine their precise antibacterial spectrum, potency, and cytotoxicity. Further studies to elucidate the specific mechanism of action will be critical for optimizing the lead compounds and understanding potential resistance mechanisms. The journey from a promising scaffold to a clinically useful antibiotic is long and challenging, but the continued exploration of novel chemical entities like imidazo[2,1-b]thiazoles is essential in the global fight against antimicrobial resistance.

References

"in vivo efficacy of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid compared to standard drugs"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis of a Privileged Scaffold in Drug Discovery Compared to Standard-of-Care Agents

Introduction: The Promise of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, bicyclic structure and rich electronic properties make it a versatile pharmacophore capable of interacting with a wide array of biological targets. This has led to the development of numerous derivatives with diverse and potent pharmacological activities, including anti-inflammatory, antitubercular, anticancer, and antiparasitic effects.[3][4]

While this guide will explore the demonstrated in vivo efficacy of several promising imidazo[2,1-b]thiazole derivatives, it is important to note that the specific compound 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is currently a research chemical with its in vivo profile yet to be publicly documented. However, by examining the performance of its structural analogues, we can infer its potential therapeutic applications and establish a framework for its future evaluation against current standard-of-care drugs. This guide provides a comparative analysis of representative imidazo[2,1-b]thiazole derivatives against established therapies in key disease areas.

Comparative In Vivo Efficacy Analysis

Anti-inflammatory Activity: Beyond Traditional NSAIDs

Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. However, their use is often limited by gastrointestinal and cardiovascular side effects.[5][6] The search for safer and more effective anti-inflammatory agents has led to the investigation of imidazo[2,1-b]thiazole derivatives.

A noteworthy study evaluated a series of 2,6-diaryl-imidazo[2,1-b][7][8]thiadiazole derivatives in a well-established in vivo model of acute inflammation: carrageenan-induced rat paw edema.[5][6] In this model, the volume of the rat's paw is measured over time after the injection of carrageenan, an inflammatory agent. The reduction in edema (swelling) by a test compound, compared to a control group, indicates its anti-inflammatory potential.

One particular derivative, compound 5c , demonstrated superior anti-inflammatory activity compared to the widely used NSAID, diclofenac .[5][6] Importantly, none of the tested compounds in this series showed any ulcerogenic activity, a common side effect of NSAIDs.[5][6]

Table 1: Comparison of Anti-inflammatory Efficacy in the Carrageenan-Induced Rat Paw Edema Model

CompoundDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)Reference
Compound 5c 503h62.5[5]
Diclofenac 503h54.2[5]
Control -3h0[5]

The proposed mechanism for this enhanced activity is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][6] Molecular docking studies suggest that compound 5c exhibits a higher inhibition of COX-2 compared to diclofenac.[5][6]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol is a standard method for screening potential anti-inflammatory drugs.

  • Animal Model: Wistar rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Rats are divided into control, standard (diclofenac), and test compound groups.

  • Compound Administration: Test compounds and diclofenac (50 mg/kg) are administered orally. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Diagram 1: Simplified COX Pathway and Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Protection, Platelet Function Prostaglandins->GI_Protection Diclofenac Diclofenac (NSAID) Diclofenac->COX_Enzymes Inhibits Compound_5c Imidazo[2,1-b]thiazole Derivative (5c) Compound_5c->COX_Enzymes Preferentially Inhibits COX-2

Caption: Inhibition of the COX pathway by NSAIDs and Imidazo[2,1-b]thiazole derivatives.

Antitubercular Activity: A New Front Against a Resilient Pathogen

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of multidrug-resistant strains necessitates the development of new drugs with novel mechanisms of action. Imidazo[2,1-b]thiazole-5-carboxamides have emerged as a promising class of anti-TB agents.[8]

These compounds target QcrB, a subunit of the cytochrome bcc-aa3 supercomplex, which is crucial for the mycobacterial electron transport chain.[8] This is a different mechanism from most current TB drugs.

The in vivo efficacy of a lead compound, ND-11543 , was evaluated in a chronic murine TB infection model.[8] Mice were infected with M. tuberculosis and, after the infection was established, treated with the compound. The efficacy was measured by the reduction in bacterial load in the lungs.

Table 2: Efficacy of ND-11543 in a Murine Model of Chronic TB Infection

CompoundDose (mg/kg)Treatment DurationBacterial Load Reduction (log10 CFU)Reference
ND-11543 2004 weeksSignificant reduction (specific log reduction not provided in abstract)[8]
Isoniazid (Historical) 254 weeks~2.0 - 3.0

Note: Direct comparative data for Isoniazid from the same study is not available in the provided search results. The value for Isoniazid is a typical historical reference for this type of model to provide context.

ND-11543 was well-tolerated in mice at doses greater than 500 mg/kg and exhibited good pharmacokinetic properties, with a long half-life of over 24 hours.[8] This favorable profile, combined with its novel mechanism of action, makes the imidazo[2,1-b]thiazole scaffold a strong candidate for further development in combination therapies against TB.[8]

Experimental Protocol: Murine Chronic TB Infection Model

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.

  • Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks.

  • Treatment: Mice are treated with the test compound (e.g., ND-11543 at 200 mg/kg) daily via oral gavage for a specified period (e.g., 4 weeks). A control group receives the vehicle, and a standard drug group (e.g., isoniazid) is also included.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested.

  • Bacterial Load Quantification: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. The number of colony-forming units (CFU) is counted after 3-4 weeks of incubation.

  • Data Analysis: The efficacy of the treatment is determined by comparing the mean log10 CFU counts in the treated groups to the control group.

Anti-cancer Activity: Targeting Key Signaling Pathways

The imidazo[2,1-b]thiazole scaffold has also been investigated for its potential as an anti-cancer agent. Certain derivatives have been designed as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the MAPK pathway.[9]

Mutations in the BRAF gene are common in melanoma and lead to the hyperactivation of the MAPK pathway, promoting uncontrolled cell growth.[9] A study focused on developing imidazo[2,1-b]thiazole derivatives as pan-RAF inhibitors.

One compound, 38a , was selected for in vivo testing in a melanoma model.[9] While the specific in vivo results and comparison with a standard drug are not detailed in the abstract, the study notes that several derivatives showed superior in vitro potency against the A375P human melanoma cell line compared to sorafenib , a known multi-kinase inhibitor used in cancer therapy.[10]

Diagram 2: Simplified MAPK Signaling Pathway in Melanoma

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Compound_38a Imidazo[2,1-b]thiazole Derivative (38a) Compound_38a->BRAF Inhibits

Caption: Inhibition of the hyperactivated MAPK pathway by an Imidazo[2,1-b]thiazole derivative.

Potential Against Neglected Diseases: The Case of Naegleria fowleri

Naegleria fowleri, often called the "brain-eating amoeba," causes a rare but devastating infection of the central nervous system known as primary amoebic meningoencephalitis (PAM).[11][12] Current treatment options are limited and often ineffective.

Recent research has explored imidazo[2,1-b]thiazole derivatives as potential anti-amoebic agents.[11][12][13] Several compounds have demonstrated potent in vitro activity against N. fowleri. For instance, one study found that compounds 1m, 1q, and 1t showed significant anti-parasitic effects.[11] Compound 1t was particularly effective, reducing the N. fowleri population by 80%.[11]

While in vivo data is still needed, these in vitro results are highly promising, especially given the lack of effective standard drugs.

Table 3: In Vitro Efficacy of Imidazo[2,1-b]thiazole Derivatives Against N. fowleri

CompoundConcentrationN. fowleri Viability Reduction (%)Reference
1t Not specified80%[11]
1h Not specifiedReduced to 15.14% (84.86% reduction)[12]
1j Not specifiedReduced to 17.45% (82.55% reduction)[12]
Standard Drugs (e.g., Amphotericin B, Miltefosine) VariesLimited efficacy, often combined in cocktails

These derivatives not only killed the amoebae but also significantly reduced the damage they inflicted on human brain microvascular endothelial cells in co-culture experiments.[11] This suggests they could both eliminate the pathogen and protect the host from its destructive effects.

Conclusion and Future Outlook

The imidazo[2,1-b]thiazole scaffold is a highly versatile and promising platform for the development of new therapeutics. Derivatives have demonstrated significant in vivo efficacy in preclinical models of inflammation and tuberculosis, in some cases outperforming established standard-of-care drugs.[5][6][8] Furthermore, they show great potential in oncology and as treatments for neglected diseases like PAM.[9][11]

The logical next step is the comprehensive in vivo evaluation of This compound . Based on the broad activity of its analogues, it could be a candidate for screening in models of inflammation, infectious disease, or cancer. Its carboxylic acid moiety may offer distinct pharmacokinetic and pharmacodynamic properties compared to the derivatives reviewed here. Future research should focus on elucidating its specific mechanism of action and assessing its efficacy and safety profile in relevant animal models, directly comparing it to the appropriate standard drugs. The evidence presented in this guide strongly supports the continued investigation of the imidazo[2,1-b]thiazole class as a rich source of next-generation medicines.

References

"cross-reactivity studies of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Characterizing the Selectivity of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid: A Comparative Cross-Reactivity Strategy

Introduction: The Imperative of Selectivity Profiling

In modern drug discovery, the efficacy of a lead compound is only half the story. The other, arguably more critical, half is its safety, which is intrinsically linked to its selectivity. A compound that potently modulates its intended target while ignoring the rest of the proteome is the ideal. However, many small molecules, particularly those built on heterocyclic scaffolds like imidazo[2,1-b]thiazole, possess the potential to bind to multiple proteins, leading to off-target effects and potential toxicity.

This guide provides a comprehensive, technically grounded framework for evaluating the cross-reactivity of a novel compound, This compound . As specific data for this molecule is not widely available, we will establish a robust, multi-tiered experimental plan. This strategy is designed not only to identify potential off-target interactions but also to benchmark the compound's performance against established molecules, thereby providing a clear, comparative context for its development. We will proceed from broad, high-throughput screening to specific, functional validation, explaining the rationale behind each experimental choice.

Part 1: Understanding the Scaffold and Defining the Strategy

The imidazo[2,1-b]thiazole core is a "privileged" scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets, most notably the ATP-binding pocket of protein kinases. This history immediately informs our primary hypothesis: This compound is likely to have off-target activity against multiple protein kinases. Therefore, our investigation must prioritize a comprehensive kinase screen, supplemented by a broad panel against other common drug-target families to ensure we do not suffer from "target-vision."

Our comparative strategy will be anchored by two types of control compounds:

  • The Promiscuous Control: Staurosporine, a notoriously non-selective kinase inhibitor, will serve as a positive control for off-target activity.

  • The Selective Control: A highly selective inhibitor for a primary target of interest (e.g., if the intended target is Aurora Kinase A, we would use Alisertib). For this guide, we will hypothesize a primary target of p38α MAPK and use a selective p38α inhibitor like Skepinone-L as our selective benchmark.

The experimental workflow is designed as a three-tiered cascade, ensuring that resources are focused efficiently on the most significant potential liabilities.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Validation T1_Kinase Comprehensive Kinase Panel (e.g., 400+ kinases @ 1µM) T2_Dose 10-point IC50 Dose-Response for all confirmed hits T1_Kinase->T2_Dose Hits >50% Inh. T1_Safety General Safety Panel (e.g., 44 targets @ 10µM) (GPCRs, Ion Channels, etc.) T1_Safety->T2_Dose Hits >50% Inh./Disp. T3_Cell Cellular Target Engagement (e.g., NanoBRET™, CETSA®) T2_Dose->T3_Cell Potent Hits (IC50 < 1µM) T3_Func Functional Consequence Assay (e.g., Phospho-protein Western Blot, Cell Viability) T2_Dose->T3_Func Potent Hits (IC50 < 1µM)

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Experimental Protocols & Data Interpretation

Tier 1: Broad Panel Screening

The objective of Tier 1 is to cast a wide net to identify any potential interactions at a high, single-point concentration. This provides a global overview of the compound's selectivity.

Protocol 1: Kinase Panel Screen (Example: DiscoverX KINOMEscan™)

  • Compound Preparation: Solubilize this compound, Staurosporine, and Skepinone-L in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The compounds are tested at a final concentration of 1 µM. This concentration is high enough to detect most physiologically relevant interactions.

  • Binding Assay: The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the ATP-binding site of over 450 kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Output: Results are typically expressed as Percent of Control (%Ctrl), where a lower number indicates stronger binding. A common hit threshold is <50% Ctrl .

Protocol 2: General Safety Pharmacology Screen (Example: Eurofins SafetyScreen44)

  • Compound Preparation: As described above.

  • Assay Concentration: The standard screening concentration is 10 µM, as affinities for these diverse targets are often lower than for kinases.

  • Assay Principle: This is a battery of individual radioligand binding assays for 44 common off-targets, including GPCRs, ion channels, and transporters. The assay measures the displacement of a known radioactive ligand from its receptor by the test compound.

  • Data Output: Results are expressed as Percent Inhibition (% Inh). A value >50% Inh is considered a hit and warrants further investigation.

Data Presentation: Tier 1 Screening

The results should be summarized in a clear table to allow for immediate comparison.

Table 1: Tier 1 Single-Point Screening Results (% Inhibition or % Control)

Target This compound (1 µM) Staurosporine (1 µM) Skepinone-L (1 µM) Hit Threshold
Primary Target
p38α (MAPK14) 98% Inh 99% Inh 99% Inh >50%
Potential Kinase Off-Targets
JNK1 65% Inh 97% Inh 5% Inh >50%
GSK3β 58% Inh 95% Inh 2% Inh >50%
SRC 15% Inh 98% Inh 1% Inh >50%
EGFR 5% Inh 92% Inh 0% Inh >50%
Potential Safety Off-Targets (10 µM)
5-HT2B Receptor 72% Inh 45% Inh 10% Inh >50%

| hERG Channel | 12% Inh | 25% Inh | 3% Inh | >50% |

Note: Data shown is hypothetical for illustrative purposes.

From this hypothetical data, our test compound shows potential cross-reactivity with JNK1, GSK3β, and the 5-HT2B receptor.

Tier 2: Hit Confirmation and Potency Determination

Any "hit" from Tier 1 must be confirmed. A single-point result can be misleading; a full dose-response curve is required to determine the potency (IC50) of the interaction.

Protocol 3: In Vitro Kinase IC50 Determination (Example: ADP-Glo™ Assay)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

  • Reagent Preparation: Prepare kinase buffer, substrate solution (e.g., a generic peptide substrate like myelin basic protein), and ATP solution. The ATP concentration should be set at the known Km for the specific kinase being tested.

  • Compound Plating: Create a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in a 384-well plate. Include "no inhibitor" (vehicle) and "max inhibition" (Staurosporine) controls.

  • Kinase Reaction: Add the kinase enzyme and substrate to the wells. Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal. Read the plate on a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Tier 2 Potency

A table comparing IC50 values provides a quantitative measure of selectivity. The selectivity window is the ratio of the off-target IC50 to the on-target IC50.

Table 2: Comparative IC50 Values (µM) for Confirmed Hits

Target This compound (IC50) Staurosporine (IC50) Skepinone-L (IC50) Selectivity Window (Test Cmpd vs. p38α)
p38α (On-Target) 0.050 0.004 0.010 1x
JNK1 (Off-Target) 0.850 0.008 >100 17x
GSK3β (Off-Target) 1.20 0.006 >100 24x

| 5-HT2B (Off-Target, Ki) | 0.950 | 5.1 | >100 | 19x |

Note: Data shown is hypothetical. A selectivity window >100x is generally considered good.

This data suggests our compound is 17-fold selective for p38α over JNK1. While not perfectly selective, this quantitative data allows the project team to make an informed decision about the compound's future.

Part 3: Cellular Validation and Mechanistic Insight

The final tier aims to answer the most critical question: does the in vitro off-target activity translate into a functional effect in a cellular context?

G cluster_0 The Cell p38a p38α (On-Target) MK2 MK2 (p38α Substrate) p38a->MK2 Phosphorylates JNK1 JNK1 (Off-Target) cJun c-Jun (JNK1 Substrate) JNK1->cJun Phosphorylates WB_pMK2 Measure p-MK2 (Western Blot) MK2->WB_pMK2 WB_pcJun Measure p-cJun (Western Blot) cJun->WB_pcJun Compound 6-Chloro-imidazo[2,1-b]thiazole- 5-carboxylic acid Compound->p38a Inhibits Compound->JNK1 Inhibits (weaker)

Caption: Cellular pathway analysis for on- and off-target effects.

Protocol 4: Western Blot for Target Engagement

This protocol assesses whether the compound can inhibit the phosphorylation of a known downstream substrate of both the on-target (p38α) and a key off-target (JNK1).

  • Cell Culture and Stimulation: Culture a relevant cell line (e.g., HeLa or THP-1) and treat with various concentrations of the test compound for 1-2 hours.

  • Pathway Activation: Stimulate the cells with an appropriate agonist (e.g., Anisomycin or UV radiation) to activate both the p38α and JNK signaling pathways.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated forms of the downstream substrates (e.g., anti-phospho-MK2 for p38α activity and anti-phospho-c-Jun for JNK1 activity). Also probe for total protein levels as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensity to determine the degree of inhibition of substrate phosphorylation at each compound concentration.

Interpretation of Results

If this compound is a potent and selective p38α inhibitor in cells, we would expect to see a dose-dependent decrease in phospho-MK2 levels at low nanomolar concentrations. In contrast, a significant decrease in phospho-c-Jun levels would only occur at much higher concentrations (consistent with the IC50 values from Tier 2). Comparing these cellular IC50 values provides the most physiologically relevant measure of the compound's selectivity.

Conclusion and Forward Look

This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of this compound. By employing a tiered screening cascade and making direct comparisons to both promiscuous and selective benchmark compounds, researchers can build a comprehensive selectivity profile. This profile is essential for interpreting efficacy data, predicting potential safety liabilities, and making go/no-go decisions in a drug development program. The hypothetical data presented illustrates a compound with moderate selectivity, a common scenario that necessitates careful consideration of the therapeutic window and the physiological roles of the identified off-targets. This rigorous, comparative approach ensures that the scientific narrative of a novel compound is built on a foundation of trustworthiness and technical accuracy.

A Comparative Guide to the Kinase Inhibitory Profiles of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its derivatives have garnered significant attention for their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of diseases like cancer.[2][3] This guide provides an in-depth comparison of the kinase inhibitory profiles of various imidazo[2,1-b]thiazole derivatives, supported by experimental data and methodologies, to aid researchers in the design and development of novel therapeutic agents.

The Significance of Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2] Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of compounds that can modulate the activity of various kinases, offering the potential for targeted therapies.[4][5]

Comparative Kinase Inhibitory Activity

The effectiveness of a kinase inhibitor is quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro kinase inhibitory activity of selected imidazo[2,1-b]thiazole derivatives against key oncogenic kinases.

CompoundTarget KinaseIC50 (nM)Reference
8u V600E-B-RAF39.9[6]
C-RAF19.0[6]
27c Pan-RAFData not specified[7]
38a Pan-RAFData not specified[7]
9i Not SpecifiedCytotoxicity IC50 (µM): 1.65 (MDA-MB-231)[8]
9m Not SpecifiedCytotoxicity IC50 (µM): 1.12 (MDA-MB-231)[8]
Compound 30 PI4KBEC50 (µM): 0.007 (anti-HRV)[9]
Imidazothiazole–thiazolidinone hybrid 9 EGFR18.35 µM[10]
S-alkylated oxadiazole carrying imidazo[2,1-b]thiazole 11a EGFR0.099 µM[10]
S-alkylated oxadiazole carrying imidazo[2,1-b]thiazole 11b EGFR0.086 µM[10]
2,3-dihydroimidazo[2,1-b]thiazole derivative 8 EGFR (wild type)35.5[10]
EGFR (T790M mutant)66[10]

Note: The table presents a selection of derivatives and their targeted kinases. The field is rapidly evolving, with new derivatives and targets being continuously explored.

From the data, it is evident that subtle structural modifications to the imidazo[2,1-b]thiazole core can significantly impact both potency and selectivity. For instance, compound 8u , with a terminal para-hydroxybenzenesulfonamido moiety, demonstrates potent inhibition of both V600E-B-RAF and C-RAF kinases.[6] Similarly, derivatives 11a and 11b show remarkable inhibitory activity against EGFR.[10] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the inhibitory profile of these compounds.

Key Signaling Pathways Targeted

Imidazo[2,1-b]thiazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors and for identifying potential biomarkers for patient stratification.

One of the most frequently targeted pathways is the RAS/RAF/MEK/ERK pathway, a central signaling cascade that controls cell proliferation and survival.[6] Mutations in genes like BRAF are common in various cancers, including melanoma.[11] Compounds that inhibit RAF kinases, such as some imidazo[2,1-b]thiazole derivatives, can effectively block this pathway and induce cancer cell death.[6][7]

Figure 1: Simplified diagram of the RAF-MEK-ERK signaling pathway and the point of intervention for imidazo[2,1-b]thiazole derivatives.

Another important target is the PI3K/Akt pathway, which is involved in cell growth, metabolism, and survival. The lipid kinase PI4KB, a member of this broader pathway, has been identified as a crucial host factor for the replication of various viruses.[9] Potent and selective imidazo[2,1-b]thiazole inhibitors of PI4KB have shown promising antiviral activity.[9]

Experimental Methodologies

The determination of the kinase inhibitory profile of a compound involves a series of well-defined experimental procedures. These assays can be broadly categorized into in vitro (biochemical) assays and cell-based assays.

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. They are essential for determining the intrinsic potency (IC50) of an inhibitor against its target. A variety of formats are available, including radiometric assays and fluorescence- or luminescence-based assays.[3]

In_Vitro_Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plate Prepare serial dilutions of imidazo[2,1-b]thiazole derivatives Incubation Incubate compound, enzyme, substrate, and ATP Compound_Plate->Incubation Enzyme_Prep Prepare kinase enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Substrate_Prep->Incubation Detection_Step Measure kinase activity (e.g., phosphorylation) Incubation->Detection_Step IC50_Calc Calculate IC50 values Detection_Step->IC50_Calc

Figure 2: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol: In Vitro Kinase Assay (Generic)

  • Compound Preparation: Serially dilute the imidazo[2,1-b]thiazole derivatives in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

  • Reaction Mixture Preparation: In a microplate well, combine the purified kinase enzyme, a specific substrate for the kinase, and a buffer solution.

  • Initiation of Reaction: Add the test compound at various concentrations to the wells containing the reaction mixture. Initiate the kinase reaction by adding adenosine triphosphate (ATP).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as antibodies specific to the phosphorylated substrate in an ELISA-based format or by measuring the depletion of ATP using a luminescent assay.[12][13]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined from the resulting dose-response curve.

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by evaluating the compound's effect within a living cell.[13][14] These assays can assess not only the inhibition of the target kinase but also the downstream effects on cellular signaling and viability.[2][12]

Step-by-Step Protocol: Cellular Phosphorylation Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., one that overexpresses the target kinase) in a suitable growth medium.

  • Compound Treatment: Treat the cells with varying concentrations of the imidazo[2,1-b]thiazole derivative for a specific duration.

  • Cell Lysis: After treatment, lyse the cells to release the cellular proteins.

  • Detection of Phosphorylation: Measure the phosphorylation level of a known downstream substrate of the target kinase using techniques like Western blotting or ELISA with phospho-specific antibodies.[12]

  • Data Analysis: Quantify the reduction in substrate phosphorylation relative to untreated control cells to determine the compound's cellular potency.

Step-by-Step Protocol: Antiproliferative Assay (e.g., MTT or SRB Assay) [1][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazo[2,1-b]thiazole derivative and incubate for a prolonged period (e.g., 48-72 hours).

  • Cell Viability Measurement:

    • MTT Assay: Add MTT reagent to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance.

    • SRB Assay: Fix the cells with trichloroacetic acid and stain with sulforhodamine B dye, which binds to cellular proteins. Measure the absorbance after solubilizing the bound dye.[15]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The imidazo[2,1-b]thiazole scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The derivatives discussed in this guide demonstrate a range of potencies and selectivities against key oncogenic kinases, underscoring the potential for further optimization through medicinal chemistry efforts. Future research should focus on expanding the kinase panel for screening to identify novel targets, conducting comprehensive in vivo studies to evaluate efficacy and safety, and leveraging computational modeling to guide the design of next-generation inhibitors with improved pharmacological properties. The continued exploration of this chemical space holds great promise for the discovery of new and effective therapies for a multitude of diseases.

References

A Senior Application Scientist's Guide to Benchmarking Novel c-Met Inhibitors: A Case Study with 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a signaling axis crucial for normal cellular processes such as embryonic development and tissue repair.[1] However, in the context of oncology, the dysregulation of this pathway is a well-documented driver of tumor progression, metastasis, and therapeutic resistance across a variety of malignancies.[1][2] Aberrant c-Met activation, through mechanisms like gene amplification, activating mutations, or protein overexpression, can trigger a cascade of downstream signaling, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and invasion.[3][4] This central role in oncogenesis has established c-Met as a high-value target for therapeutic intervention.[2]

While several c-Met inhibitors have gained regulatory approval and demonstrated clinical benefit, the quest for novel agents with improved potency, selectivity, and resistance profiles is ongoing. The imidazo[2,1-b]thiazole scaffold has emerged as a promising chemical starting point for the development of novel kinase inhibitors.[1][5][6] This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound from this class, 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid , against established c-Met inhibitors. The methodologies outlined herein are designed to rigorously evaluate its potential as a therapeutic candidate.

The Benchmarks: A Profile of Established c-Met Inhibitors

A robust benchmarking study requires comparison against well-characterized inhibitors. The following compounds represent a spectrum of approved c-Met inhibitors with distinct profiles.

InhibitorTypePrimary TargetsBiochemical c-Met IC50Cellular c-Met IC50
Crizotinib Type IALK, ROS1, c-Met~8-11 nM~11-24 nM
Cabozantinib Type IIc-Met, VEGFR2, AXL, RET~4 nMNot specified
Capmatinib Type Ibc-Met0.13 nM0.3-0.7 nM
Tepotinib Type Ibc-Met~4 nM~6-9 nM

Note: IC50 values can vary based on assay conditions.

Crizotinib is a multi-kinase inhibitor, initially developed as a c-Met inhibitor but finding significant efficacy in ALK- and ROS1-rearranged non-small cell lung cancer (NSCLC).[7][8][9] Its activity against c-Met makes it a relevant, albeit less selective, benchmark.

Cabozantinib is another multi-kinase inhibitor that targets c-Met, VEGFR2, and other tyrosine kinases.[10] Its broader spectrum of activity can be advantageous in certain contexts but may also contribute to off-target effects.

Capmatinib and Tepotinib are highly potent and selective c-Met inhibitors, particularly effective in NSCLC harboring MET exon 14 skipping mutations.[11][12][13] These represent the current standard for selective c-Met inhibition and are therefore critical comparators.

Experimental Workflow for Benchmarking a Novel c-Met Inhibitor

The following sections detail a systematic approach to evaluating the preclinical efficacy of a novel compound like this compound.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: In Vivo Efficacy Evaluation biochem_assay Biochemical Kinase Assay (Determine direct inhibitory activity and IC50) selectivity Kinase Selectivity Profiling (Assess off-target effects) biochem_assay->selectivity cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CCK-8) biochem_assay->cell_viability Proceed if potent and selective western_blot Target Engagement Assay (Western Blot for p-c-Met) cell_viability->western_blot migration_invasion Functional Cellular Assays (Migration/Invasion) western_blot->migration_invasion xenograft Cell Line-Derived Xenograft (CDX) Model migration_invasion->xenograft Proceed with promising cellular activity pdx Patient-Derived Xenograft (PDX) Model xenograft->pdx

Caption: A typical experimental workflow for evaluating c-Met inhibitors.

Phase 1: Biochemical Characterization

The initial phase focuses on the direct interaction of the compound with the c-Met kinase.

1.1. Biochemical Kinase Assay

This assay quantifies the ability of the test compound to inhibit the enzymatic activity of the c-Met kinase in a cell-free system.

  • Principle: A recombinant c-Met kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor's ability to block the phosphorylation of the substrate is measured, typically via luminescence or fluorescence.[3]

  • Protocol:

    • Prepare a reaction mixture containing recombinant c-Met kinase, a suitable buffer, and a kinase substrate.

    • Add serial dilutions of the test compound (this compound) and the benchmark inhibitors.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP (e.g., using Kinase-Glo® reagent), which is inversely proportional to kinase activity.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

1.2. Kinase Selectivity Profiling

To understand the specificity of the novel compound, it should be screened against a panel of other kinases. This is crucial for predicting potential off-target effects.

  • Principle: The inhibitory activity of the compound is tested against a broad panel of purified kinases using a similar biochemical assay format.

  • Rationale: A highly selective inhibitor is generally preferred to minimize off-target toxicities. Comparing the selectivity profile to that of multi-kinase inhibitors like Crizotinib and Cabozantinib provides important context.

Phase 2: Cellular Activity Assessment

This phase evaluates the compound's effect on c-Met signaling and function in a cellular context, using cancer cell lines with documented c-Met pathway activation.

Recommended Cell Lines:

  • MKN-45 and SNU-5: Gastric cancer cell lines with c-Met gene amplification.[14]

  • Hs746T: Gastric cancer cell line with c-Met amplification.[15]

  • EBC-1 and NCI-H1993: Lung cancer cell lines with c-Met amplification.

  • U-87 MG: Glioblastoma cell line with high c-Met expression.

2.1. Target Engagement Assay (Western Blot for p-c-Met)

This assay confirms that the compound inhibits c-Met phosphorylation within the cell.

  • Protocol:

    • Culture c-Met-dependent cancer cells (e.g., MKN-45) to sub-confluency.

    • Treat the cells with various concentrations of the novel compound and benchmarks for a defined period (e.g., 2-4 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated c-Met (p-c-Met) and total c-Met.

    • Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. A reduction in the p-c-Met/total c-Met ratio indicates target engagement.

2.2. Cell Viability/Proliferation Assay (e.g., MTT, CCK-8)

These assays measure the impact of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells reduce a tetrazolium salt (like MTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.[7]

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the inhibitors for 48-72 hours.

    • Add the MTT or CCK-8 reagent and incubate for 1-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance using a microplate reader to determine cell viability.

    • Calculate the cellular IC50 value for each compound.

2.3. Functional Cellular Assays (Migration and Invasion)

Since the c-Met pathway is a key driver of cell motility and invasion, these assays are critical for evaluating the functional consequences of its inhibition.

  • Wound Healing/Scratch Assay (Migration):

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or "wound" in the monolayer with a pipette tip.

    • Treat the cells with the inhibitors.

    • Image the scratch at time zero and at subsequent time points (e.g., 24-48 hours).

    • Quantify the rate of wound closure to assess cell migration.

  • Transwell Invasion Assay (Boyden Chamber):

    • Seed cells in the upper chamber of a Transwell insert coated with a basement membrane extract (e.g., Matrigel).

    • Add the inhibitors to both the upper and lower chambers. The lower chamber contains a chemoattractant (e.g., serum).

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the top of the insert.

    • Stain and count the cells that have invaded through the membrane to the lower surface.

Phase 3: In Vivo Efficacy Evaluation

The most promising compounds from cellular assays should be advanced to in vivo models to assess their anti-tumor efficacy in a more complex biological system.

G start Select c-Met Dependent Tumor Model (CDX or PDX) implant Implant Tumor Cells/Fragments into Immunocompromised Mice start->implant growth Allow Tumors to Reach Palpable Size implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Vehicle, Novel Compound, or Benchmark Inhibitors randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Analysis: Tumor Weight, Biomarkers (p-c-Met) monitor->endpoint

Caption: Workflow for in vivo xenograft studies.

3.1. Cell Line-Derived Xenograft (CDX) Models

  • Principle: Human cancer cell lines with known c-Met alterations (e.g., MKN-45) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[16]

  • Protocol:

    • Inject a suspension of cancer cells into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, novel compound, benchmark inhibitors).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-c-Met).

3.2. Patient-Derived Xenograft (PDX) Models

  • Principle: Tumor fragments from a patient are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original tumor.[17][18][19]

  • Rationale: Evaluating the novel compound in a PDX model with confirmed c-Met amplification or mutation provides a more robust prediction of its potential clinical efficacy.

Conclusion and Future Directions

This comprehensive guide provides a rigorous, multi-faceted approach to benchmarking a novel c-Met inhibitor like this compound. By systematically evaluating its biochemical properties, cellular activity, and in vivo efficacy against established clinical benchmarks, researchers can build a robust data package to support its further development. The imidazo[2,1-b]thiazole scaffold holds considerable promise, and a methodical evaluation as outlined here is the critical next step in determining if this specific compound can translate that promise into a viable therapeutic candidate.

References

Navigating the Synthesis of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid: A Guide to Reproducibility and Alternative Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently leads researchers down complex synthetic pathways, where the reproducibility of experimental results is paramount. This guide offers an in-depth technical comparison of synthetic routes for 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry. By dissecting a plausible, literature-derived synthetic protocol and comparing it with alternative methodologies, we aim to provide a framework for anticipating and overcoming reproducibility challenges, ensuring the reliable production of this key research compound.

The Importance of Reproducibility in Drug Discovery

In the landscape of drug discovery and development, the ability to reliably reproduce experimental findings is the bedrock of scientific progress. Inconsistent synthesis of a target molecule can lead to misleading biological data, wasted resources, and ultimately, the failure of promising drug candidates. For a molecule like this compound, which holds potential for further functionalization and biological screening, establishing a robust and reproducible synthetic route is a critical first step. Factors such as reagent purity, reaction conditions, and even the method of stirring can introduce variability that impacts yield, purity, and ultimately, the biological activity of the final compound.

A Proposed Pathway: From Aldehyde to Carboxylic Acid

Experimental Workflow: Proposed Synthesis

cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oxidation 2-amino-4-chlorothiazole 2-Amino-4-chlorothiazole Aldehyde 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde 2-amino-4-chlorothiazole->Aldehyde Vilsmeier-Haack Reaction DMF_POCl3 DMF / POCl3 DMF_POCl3->Aldehyde Aldehyde_step2 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde Carboxylic_Acid This compound Aldehyde_step2->Carboxylic_Acid Oxidation Oxidant Oxidizing Agent (e.g., KMnO4, Oxone) Oxidant->Carboxylic_Acid

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde

The synthesis of the imidazo[2,1-b]thiazole core and the introduction of the aldehyde functionality can be achieved through a Vilsmeier-Haack reaction. This reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add a solution of 2-amino-4-chlorothiazole in anhydrous DMF to the cooled Vilsmeier reagent. The choice of a highly pure starting thiazole is crucial to avoid side reactions and ensure a clean product.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The crude product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality and Reproducibility: The Vilsmeier-Haack reaction's reproducibility is highly dependent on the anhydrous conditions and the stoichiometry of the reagents. Traces of water can decompose the Vilsmeier reagent, leading to lower yields. The temperature control during the addition of the thiazole is also critical to prevent runaway reactions and the formation of byproducts.

Step 2: Oxidation to this compound

The oxidation of the aldehyde to the carboxylic acid is a standard transformation. Several oxidizing agents can be employed, each with its own advantages and potential for variability.

Experimental Protocol (using Potassium Permanganate):

  • Reaction Setup: Dissolve the 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water in a round-bottom flask.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄) in water to the aldehyde solution at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the mixture vigorously. The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate indicate the progress of the reaction. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess permanganate. Filter the mixture to remove the MnO₂ precipitate.

  • Isolation: Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a solvent like ethanol/water can be used for further purification.

Causality and Reproducibility: The choice of oxidant and reaction conditions can significantly impact the reproducibility of this step. Potassium permanganate is a strong oxidant, and over-oxidation or side reactions can occur if the temperature and stoichiometry are not carefully controlled. A milder oxidant like Oxone can be an alternative to improve selectivity and reproducibility.[1] The efficiency of the workup, particularly the complete removal of MnO₂, is crucial for obtaining a pure product.

Comparative Analysis of Synthetic Methodologies

The proposed two-step synthesis represents a classical and generally reliable approach. However, alternative strategies for the construction of the imidazo[2,1-b]thiazole core exist and may offer advantages in terms of efficiency, scalability, or functional group tolerance.

Alternative: Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer a more convergent and atom-economical approach to the synthesis of imidazo[2,1-b]thiazoles.[2]

cluster_0 One-Pot Groebke-Blackburn-Bienaymé Reaction Aldehyde Aldehyde Product Functionalized Imidazo[2,1-b]thiazole Aldehyde->Product Aminothiazole 2-Aminothiazole Aminothiazole->Product Isocyanide Isocyanide Isocyanide->Product

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid (CAS No. 24918-20-5). As a chlorinated heterocyclic compound, this substance requires specialized disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. The guidance herein is synthesized from an analysis of its chemical structure, data from analogous compounds, and established best practices for hazardous waste management.

Hazard Identification and Risk Assessment

The primary hazards are consistently identified across this chemical class as follows:

  • Skin Irritation (H315) [1][2][3][4][5]

  • Serious Eye Irritation (H319) [1][2][3][4][5]

  • Respiratory Tract Irritation (H335) [1][2][3][4][5][6]

The presence of the carbon-chlorine bond necessitates its classification as a halogenated organic compound . Such compounds are subject to stringent disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts, like dioxins, if not incinerated at sufficiently high temperatures.[7][8] Furthermore, some chlorinated compounds exhibit high toxicity to aquatic life with long-lasting effects.[2]

Table 1: Anticipated Hazard Profile and GHS Classification

Hazard Class GHS Category Hazard Statement Rationale
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Consistent finding for chlorinated imidazo[2,1-b]thiazole analogs.[1][2][3][5]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation Consistent finding for this chemical family.[1][2][3][5]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation A common hazard for powdered, reactive organic compounds.[1][2][5][6]

| Hazardous to the Aquatic Environment | Category 1 (Chronic) | H410: Very toxic to aquatic life with long lasting effects | A precautionary classification based on data for similar chlorinated organics.[2] |

Personal Protective Equipment (PPE)

Due to the irritant nature of the compound, rigorous adherence to PPE standards is mandatory. The causality is direct: the equipment serves as a primary barrier to prevent the chemical from coming into contact with skin, eyes, or the respiratory system.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Purpose
Hand Protection Nitrile or neoprene gloves, inspected before use. Prevents skin contact and irritation. Use proper glove removal technique to avoid self-contamination.[6]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects eyes from dust particles and potential splashes, preventing serious irritation.[1][3][9]
Body Protection Flame-retardant lab coat. Protects skin and personal clothing from contamination.

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for nuisance dusts) if handling outside of a fume hood or if dust is generated. | Prevents inhalation of airborne particles, mitigating respiratory tract irritation.[6] |

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination. The following protocol provides a systematic approach for handling a solid-state spill.

Workflow for Spill Response

Spill_Response_Workflow cluster_prep Preparation & Containment cluster_cleanup Cleanup & Decontamination cluster_post Finalization Start Spill Occurs Evacuate Alert personnel & Evacuate immediate area Start->Evacuate Safety First PPE Don appropriate PPE Evacuate->PPE Contain Cover spill with absorbent pads or vermiculite PPE->Contain Prevent Spread Collect Carefully sweep solid material into a labeled hazardous waste container Contain->Collect Mechanical Removal Clean Clean spill area with a detergent solution, followed by water rinses Collect->Clean CollectRinse Collect cleaning materials and rinseate as hazardous waste Clean->CollectRinse Decontaminate Decontaminate all tools and dispose of PPE CollectRinse->Decontaminate Final Steps Report Report incident to Safety Officer Decontaminate->Report End Resume Operations Report->End

Caption: Spill response workflow for solid chemical contaminants.

Step-by-Step Spill Cleanup Methodology:
  • Evacuate and Alert : Immediately alert others in the vicinity. Evacuate the immediate area of the spill.

  • Secure Ventilation : If not already operating, ensure adequate ventilation, preferably within a chemical fume hood.

  • Don PPE : Wear the full PPE as specified in Table 2.

  • Contain the Spill : Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6]

  • Collect Waste : Carefully sweep or scoop the material into a designated, properly labeled hazardous waste container. Avoid creating dust.[6][10]

  • Decontaminate Area : Clean the spill surface with a detergent and water solution. Follow with several water rinses.

  • Collect Residue : All cleaning materials (wipes, absorbent pads) and the collected rinseate must be considered hazardous waste and placed in the same container.[11]

  • Final Disposal : Seal the container, label it clearly, and arrange for pickup by your institution's environmental health and safety (EHS) office.

Chemical Waste Segregation and Disposal

The cornerstone of proper disposal is rigorous waste segregation. Mixing halogenated and non-halogenated waste streams is a costly and dangerous compliance violation.[11] Halogenated solvents are significantly more expensive to dispose of and require specific treatment processes.[8][11]

Disposal Decision Pathway

Disposal_Decision_Tree cluster_classification Step 1: Classification cluster_collection Step 2: Collection cluster_disposal Step 3: Final Disposal Start Generated Waste: 6-Chloro-imidazo[2,1-b]thiazole- 5-carboxylic acid IsHalogenated Is the compound halogenated (Cl, Br, F, I)? Start->IsHalogenated Halogenated YES: Halogenated Organic Waste IsHalogenated->Halogenated Contains 'Chloro-' NonHalogenated NO: Non-Halogenated Organic Waste Container Select a compatible, leak-proof waste container (e.g., HDPE) Halogenated->Container Label Label Container: 'HAZARDOUS WASTE' 'Halogenated Organic Solids' List all constituents & percentages Container->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store Pickup Arrange for pickup by EHS or licensed waste vendor Store->Pickup Incineration Disposal Method: High-Temperature Incineration Pickup->Incineration Likely Treatment

Caption: Decision tree for classifying and disposing of chemical waste.

Protocol for Waste Collection and Disposal:
  • Waste Identification : This compound is classified as Halogenated Organic Solid Waste .

  • Container Selection : Choose a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are suitable for solid waste. Do not use metal containers for acidic waste.[12]

  • Labeling : The container must be labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE".[12]

    • The full chemical name: "this compound" and any other components in the waste stream with their approximate percentages.

    • The relevant hazard characteristics (Irritant, Environmental Hazard).

  • Accumulation :

    • Keep the waste container closed at all times except when adding waste.[8][12]

    • Store the container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials like strong bases or oxidizing agents.[9][12]

    • Do not mix this waste with non-halogenated waste streams.[11]

  • Disposal Request : Once the container is full (no more than 90% capacity) or you are finished with the process, contact your institution's EHS department to arrange for pickup and disposal.[8][12]

  • Ultimate Disposal Method : The required disposal method for chlorinated organic waste is typically high-temperature incineration at a licensed hazardous waste treatment facility.[7] This process is necessary to ensure the complete destruction of the molecule, preventing the release of toxic chlorinated byproducts into the environment.

By adhering to these procedures, researchers can ensure the safe management and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid
Reactant of Route 2
6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.